3-(Chlorosulfonyl)benzoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKXSDOAFUINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063269 | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-64-3 | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Chlorosulfonyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RW5YD52LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-(Chlorosulfonyl)benzoic Acid from Benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(chlorosulfonyl)benzoic acid from benzoic acid. This key intermediate is valuable in organic synthesis, particularly for the preparation of sulfonamides and other derivatives used in the development of pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols, summarizes key quantitative data, and presents a visual workflow of the synthesis process.
Introduction
This compound is a bifunctional aromatic compound containing both a carboxylic acid and a chlorosulfonyl group.[1][2] This unique structure allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and materials science. The synthesis from benzoic acid is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation, where chlorosulfonic acid serves as both the solvent and the sulfonating agent. The carboxylic acid group of benzoic acid is a meta-directing deactivator, leading to the preferential formation of the 3-substituted isomer.
Reaction Mechanism and Considerations
The core of the synthesis is the electrophilic attack of the chlorosulfonium ion (ClSO₂⁺) or a related electrophilic sulfur species on the benzene (B151609) ring of benzoic acid. The reaction proceeds as follows:
-
Formation of the Electrophile: Chlorosulfonic acid is a strong acid and can self-ionize to a small extent, but the presence of a protonated benzoic acid facilitates the generation of the potent electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of benzoic acid attacks the electrophilic sulfur atom. Due to the meta-directing nature of the carboxylic acid group, the substitution occurs predominantly at the 3-position.
-
Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring, yielding this compound.
Key considerations for this synthesis include temperature control to minimize the formation of byproducts such as sulfones and careful quenching of the reaction mixture due to the high reactivity of excess chlorosulfonic acid with water.
Experimental Protocols
Two primary protocols for the synthesis of this compound from benzoic acid are detailed below. These protocols are designed to favor the formation of the desired meta-isomer while minimizing byproduct formation.[3]
Protocol 1: Controlled Temperature Synthesis
This protocol emphasizes careful temperature control during the addition of benzoic acid to prevent side reactions.
Materials and Equipment:
-
Benzoic acid
-
Chlorosulfonic acid
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet connected to a scrubber (e.g., with sodium hydroxide (B78521) solution)
-
Ice-water bath
-
Heating mantle
-
Beaker with crushed ice and water
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
pH paper
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, add chlorosulfonic acid (3.0 molar equivalents relative to benzoic acid). Cool the flask in an ice-water bath.[3]
-
Reagent Addition: Slowly add benzoic acid (1.0 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, HPLC).[3]
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A white precipitate will form.[3]
-
Isolation: Continue stirring the precipitate in the ice bath for 15-20 minutes. Collect the solid product by vacuum filtration.[3]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[3]
-
Drying: Dry the product under vacuum to obtain crude this compound.
Protocol 2: Elevated Temperature Synthesis
This protocol utilizes a higher reaction temperature for a shorter duration.
Materials and Equipment:
-
Benzoic acid
-
Chlorosulfonic acid
-
Pear-shaped flask
-
Stir bar and magnetic stir plate
-
Heating mantle
-
Beaker with ice brine
-
Vacuum filtration apparatus
Procedure:
-
Setup: Accurately weigh benzoic acid (e.g., 1.22 g, 10 mmol) into a 50 mL pear-shaped flask and slowly add chlorosulfonic acid (e.g., 10 mL).[4]
-
Reaction: Stir the reaction mixture at 100°C for 45 minutes.[4]
-
Quenching: Upon completion, slowly add the reaction solution dropwise to ice brine.[4]
-
Isolation: A solid will precipitate. Collect the solid by vacuum filtration.[4]
-
Washing: Wash the resulting solid with cold water.[4]
-
Drying: Dry the solid under vacuum to obtain this compound.[4]
Purification
The crude product can be purified by recrystallization to remove impurities such as the para-isomer or sulfones.[3]
Procedure:
-
Solvent Selection: A suitable solvent system is a mixture of ethanol (B145695) and water. Other potential solvents include acetic acid or toluene.[3]
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported syntheses of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratio | ||
| Benzoic Acid : Chlorosulfonic Acid | 1.0 : 3.0 | [3] |
| Reaction Conditions | ||
| Temperature | 80-90°C (Protocol 1) | [3] |
| 100°C (Protocol 2) | [4] | |
| Time | 2-4 hours (Protocol 1) | [3] |
| 45 minutes (Protocol 2) | [4] | |
| Product Characteristics | ||
| Yield | 82.5% | [3] |
| 88.7% | [4] | |
| Purity | >95% | [5] |
| >96.0% | ||
| Melting Point | 128-130°C | [4] |
| Appearance | White to light beige crystalline powder | [4] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to strict safety protocols when handling corrosive reagents like chlorosulfonic acid and perform the reaction in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-(Chlorosulfonyl)benzoic acid (CAS No. 4025-64-3). This bifunctional aromatic compound, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its physical and chemical characteristics, provides insights into its reactivity, and outlines experimental protocols for its key transformations.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its bifunctional nature, possessing both a carboxylic acid and a chlorosulfonyl group, dictates its chemical behavior and solubility. It is soluble in polar solvents such as water and alcohols.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₄S | [3] |
| Molecular Weight | 220.63 g/mol | [4][5] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 128-130 °C (lit.) | [3][4] |
| Boiling Point (Predicted) | 402.5 ± 28.0 °C | [3] |
| pKa (Predicted) | 3.00 ± 0.10 | [3] |
| Solubility | Soluble in methanol (B129727) | [3] |
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Aromatic protons typically appear as multiplets in the downfield region. The carboxylic acid proton is a broad singlet. | [2][6] |
| ¹³C NMR | Aromatic carbons and the carboxyl carbon exhibit characteristic chemical shifts. | [2][6] |
| FT-IR | Characteristic peaks for O-H (carboxylic acid), C=O (carboxyl), and S=O (sulfonyl chloride) stretches. | [7][8][9] |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. | [5] |
| Mass Spectrometry (ESI-MS/MS) | In negative ion mode, fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻) are observed. | [1] |
Reactivity and Key Transformations
The reactivity of this compound is dominated by its two functional groups: the highly electrophilic chlorosulfonyl group and the carboxylic acid group. This dual reactivity allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis.
Reactions of the Chlorosulfonyl Group: Sulfonamide Formation
The chlorosulfonyl group is highly susceptible to nucleophilic attack, most notably by amines, to form sulfonamides. This reaction is fundamental in the synthesis of a vast array of biologically active molecules.
Reactions of the Carboxylic Acid Group: Esterification
The carboxylic acid moiety can undergo standard transformations, such as Fischer esterification in the presence of an alcohol and an acid catalyst, to yield the corresponding ester.
Reduction of Functional Groups
Both the carboxylic acid and the chlorosulfonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). The carboxylic acid is typically reduced to a primary alcohol.[10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established procedures for analogous compounds.
Synthesis of 3-(Aminosulfonyl)benzoic Acid Derivatives (Amidation)
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 equivalents) in a suitable solvent such as THF or dichloromethane.
-
Add a base, for example, triethylamine (B128534) or pyridine (B92270) (1.5 equivalents), to the solution and stir.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired sulfonamide.
Synthesis of Methyl 3-(Chlorosulfonyl)benzoate (Fischer Esterification)
This protocol describes the esterification of the carboxylic acid group of this compound using methanol.
Procedure:
-
In a dry round-bottom flask, suspend this compound (1.0 equivalent) in an excess of methanol (10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
Reduction of this compound with LiAlH₄
This protocol details the reduction of the carboxylic acid group to a primary alcohol. Note that the chlorosulfonyl group may also be reduced under these conditions.
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alcohol.
Visualizations
Logical Relationship of Functional Group Reactivity
Caption: Reactivity pathways of this compound.
Experimental Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for sulfonamide synthesis.
Experimental Workflow for Fischer Esterification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. This compound | 4025-64-3 [chemicalbook.com]
- 4. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
An In-Depth Technical Guide to 3-(Chlorosulfonyl)benzoic Acid (CAS 4025-64-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chlorosulfonyl)benzoic acid, with the CAS Registry Number 4025-64-3, is a bifunctional aromatic organic compound.[1][2][3] Its structure is characterized by a benzoic acid core with a chlorosulfonyl group (-SO2Cl) at the meta-position relative to the carboxylic acid (-COOH).[1] This unique arrangement of a highly reactive sulfonyl chloride and a versatile carboxylic acid on a benzene (B151609) ring makes it a valuable intermediate in organic synthesis.[1][4] It serves as a critical building block for the synthesis of a variety of compounds, particularly sulfonamide derivatives, which are a cornerstone of many pharmaceutical and agrochemical products.[1][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its key applications.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Identification Data
| Property | Value | Source(s) |
| CAS Number | 4025-64-3 | [2][5][6] |
| Molecular Formula | C₇H₅ClO₄S | [1][5][6] |
| Molecular Weight | 220.63 g/mol | [2][5][7] |
| IUPAC Name | This compound | [2] |
| Synonyms | m-(Chlorosulfonyl)benzoic acid, 3-Carboxybenzenesulfonyl chloride, 3-Carboxyphenylsulfonyl chloride | [2][3][5] |
| InChI | InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | [1][5][8] |
| InChIKey | LMRKXSDOAFUINK-UHFFFAOYSA-N | [1][5][8] |
| Canonical SMILES | O=C(O)c1cccc(S(=O)(=O)Cl)c1 | [1][5] |
| Appearance | White to off-white or beige solid, powder, or crystal | [1][9][10] |
Table 2: Physical and Thermodynamic Properties
| Property | Value | Unit | Source(s) |
| Melting Point | 128-130 °C | °C | [7][8] |
| 132.0 to 137.0 °C | °C | [9] | |
| Normal Boiling Point (Joback Method) | 622.48 | K | [5] |
| Density (Predicted) | 1.591 ± 0.06 | g/cm³ | [11] |
| Water Solubility (Crippen Method) | Log10(S) = -1.95 | mol/L | [5] |
| Enthalpy of Fusion (Joback Method) | 28.80 | kJ/mol | [5] |
| Enthalpy of Vaporization (Joback Method) | 80.56 | kJ/mol | [5] |
Table 3: Computational Data
| Property | Value | Source(s) |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area (TPSA) | 71.44 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 2 | [6] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a specific compound like this compound are often based on standardized methodologies. Below are generalized procedures for key analytical techniques.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow.
-
Solubility Assessment
The solubility provides insights into suitable solvents for reactions and purification.
-
Apparatus: Vials or test tubes, magnetic stirrer, analytical balance.
-
Procedure:
-
A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a constant temperature.
-
The mixture is stirred vigorously for a set period to ensure equilibrium is reached.
-
If the solid dissolves completely, more solute is added incrementally until saturation is achieved.
-
The concentration of the saturated solution is then determined, often gravimetrically after evaporating the solvent, or via spectroscopic methods. The compound is noted to be soluble in polar solvents like water and alcohols.[1]
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology: A dilute solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns of the protons on the aromatic ring and the carboxylic acid proton provide definitive structural information.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Methodology: A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and the C-Cl stretch.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern.
-
Methodology: A sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight (220.63 g/mol ).[2][5] Fragmentation patterns can provide further structural clues. One source notes a top peak at m/z 185 in a GC-MS analysis.[2]
-
Reactivity and Synthetic Applications
The technical value of this compound lies in the differential reactivity of its two functional groups.[4] The chlorosulfonyl group is highly electrophilic and readily reacts with nucleophiles, while the carboxylic acid group can undergo its own set of characteristic reactions.[1][4]
This dual functionality makes it an excellent starting material for creating libraries of complex molecules. A primary application is the synthesis of sulfonamides, which is achieved by reacting the sulfonyl chloride with primary or secondary amines. The resulting N-substituted sulfonamides are a common motif in many therapeutic agents.
Workflow: Synthesis of a Sulfonamide Derivative
The following diagram illustrates a typical synthetic workflow starting from this compound.
Caption: Synthetic pathway for derivatizing this compound.
Safety and Handling
This compound is a corrosive and hazardous material that requires careful handling.
-
GHS Classification: It is classified as causing severe skin burns and eye damage (H314).[2][9] It may also be corrosive to metals (H290).[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9] A dust mask (type N95 or equivalent) is also recommended.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust.[9][12] Prevent contact with skin, eyes, and clothing.[10] It is moisture-sensitive and may liberate toxic gas upon contact with water.[10][12]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[9][10][12] Store locked up.[9][12]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[10][12] If inhaled, move the person to fresh air.[9][10] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[9][10]
Conclusion
This compound is a highly versatile and reactive chemical intermediate. Its physicochemical properties are well-characterized, and its utility in organic synthesis, particularly for creating sulfonamide-based compounds, is significant for the pharmaceutical and agrochemical industries. Due to its corrosive nature, strict adherence to safety protocols during handling and storage is imperative. The data and protocols presented in this guide offer a foundational resource for researchers and developers working with this important building block.
References
- 1. CAS 4025-64-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzoic acid, 3-(chlorosulfonyl)- | C7H5ClO4S | CID 77641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. nbinno.com [nbinno.com]
- 5. chemeo.com [chemeo.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 95 4025-64-3 [sigmaaldrich.com]
- 9. This compound | 4025-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chembk.com [chembk.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Electrophilicity of 3-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic nature of 3-(chlorosulfonyl)benzoic acid, a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates the electronic properties governed by the interplay of the electron-withdrawing chlorosulfonyl and carboxylic acid moieties, which dictate its reactivity towards nucleophiles. A thorough understanding of this electrophilicity is paramount for its effective utilization in the synthesis of novel sulfonamide derivatives and other targeted molecules in drug discovery and development. This guide presents quantitative data on the reactivity of related compounds, detailed experimental protocols for its derivatization, and visual representations of its chemical logic and application in synthetic workflows.
Introduction
This compound is a versatile reagent characterized by the presence of two key functional groups on a benzene (B151609) ring: a highly electrophilic sulfonyl chloride and a carboxylic acid.[1] This unique structural arrangement, with the groups in a meta-relationship, allows for selective transformations and the introduction of diverse functionalities, making it a valuable building block in the synthesis of complex organic molecules. The chlorosulfonyl group serves as a potent electrophilic center, readily undergoing nucleophilic substitution reactions, most notably with amines to form stable sulfonamide linkages.[1] Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The carboxylic acid group offers an additional site for modification, such as amidation or esterification, further expanding its synthetic utility.[1]
Electronic Properties and Electrophilicity
The electrophilicity of the sulfur atom in the chlorosulfonyl group of this compound is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Furthermore, the carboxylic acid group, also being an electron-withdrawing group, further deactivates the aromatic ring, although its influence on the reactivity of the sulfonyl chloride is less direct due to the meta-positioning.
Quantitative Data
While precise kinetic data for the reaction of this compound with various nucleophiles is not extensively documented in the public domain, the following table presents relevant data from a study on the chloride-chloride exchange reaction of substituted benzenesulfonyl chlorides. This data illustrates the electronic influence of substituents on the electrophilic character of the sulfonyl chloride group.
| Substituent (X) in X-C₆H₄SO₂Cl | Second-Order Rate Constant (k₂ x 10⁴ M⁻¹s⁻¹) at 25°C |
| 4-OCH₃ | 0.133 |
| 4-CH₃ | 0.67 |
| H | 1.33 |
| 4-Cl | 3.72 |
| 3-NO₂ | 6.10 |
Data adapted from a study on the kinetics of the chloride-chloride exchange reaction.
The data clearly shows that electron-withdrawing groups (e.g., -NO₂) increase the rate of nucleophilic substitution, while electron-donating groups (e.g., -OCH₃) decrease it. The carboxylic acid group at the meta position in this compound would be expected to enhance the electrophilicity of the sulfonyl chloride group, leading to a higher reaction rate compared to unsubstituted benzenesulfonyl chloride.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a sulfonamide derivative from this compound and the subsequent hydrolysis of the sulfonyl chloride group.
Synthesis of 3-(Anilinosulfonyl)benzoic Acid
This protocol details the synthesis of a representative N-aryl sulfonamide from this compound and aniline (B41778).
Materials:
-
This compound
-
Aniline
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0°C (ice bath). The addition should be performed dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Hydrolysis of this compound to 3-Sulfobenzoic Acid
This protocol describes the conversion of the sulfonyl chloride to a sulfonic acid.
Materials:
-
This compound (containing residual water is acceptable)
-
Water
-
Toluene (B28343) or Xylene
Procedure:
-
Initial Hydrolysis: In a round-bottom flask, mix 300 g of this compound (assay will vary, adjust moles accordingly) with 100 g of water. Heat the mixture to 100°C for 1 hour.[2]
-
Azeotropic Distillation: Add 500 g of toluene to the mixture. Heat the mixture to reflux and distill off the water azeotropically with toluene.[2] The solvent from the distillate can be separated and returned to the distillation.
-
Isolation: Cool the reaction mixture. The precipitated product, 3-sulfobenzoic acid, can be collected by filtration.[2]
-
Drying: Dry the product at 100°C under reduced pressure.[2]
Visualizations
The following diagrams illustrate the chemical logic of this compound's reactivity and a general workflow for its application in the synthesis and screening of potential enzyme inhibitors.
Caption: Reactivity pathways of this compound.
Caption: Workflow for sulfonamide inhibitor discovery.
Conclusion
This compound is a highly valuable and reactive building block in modern organic and medicinal chemistry. Its pronounced electrophilicity at the sulfonyl sulfur, augmented by the presence of a carboxylic acid group, allows for efficient and selective formation of sulfonamides and other sulfur-containing functionalities. A clear understanding of its electronic properties and reactivity is essential for its strategic application in the design and synthesis of novel therapeutic agents and chemical probes. The provided protocols and workflows serve as a practical guide for researchers leveraging the unique chemical attributes of this versatile compound.
References
An In-depth Technical Guide to 3-(Chlorosulfonyl)benzoic Acid: Molecular Structure, Functional Groups, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 3-(Chlorosulfonyl)benzoic acid, a versatile bifunctional molecule of significant interest in organic synthesis, medicinal chemistry, and materials science. A detailed analysis of its molecular structure, the chemical properties of its constituent functional groups—the carboxylic acid and the sulfonyl chloride—and its reactivity profile is presented. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound (CAS No. 4025-64-3) is an aromatic organic compound featuring both a carboxylic acid and a chlorosulfonyl functional group attached to a benzene (B151609) ring in a meta-position relative to each other.[1] This unique arrangement of electron-withdrawing groups imparts a high degree of reactivity and synthetic utility, making it a valuable intermediate in the preparation of a wide array of derivatives, including sulfonamides and esters.[1] Its application spans the development of pharmaceuticals, agrochemicals, and specialized polymers. This guide delves into the core chemical and physical characteristics of this compound, providing essential data and protocols for its effective utilization in research and development.
Molecular Structure and Physical Properties
The molecular formula of this compound is C₇H₅ClO₄S, with a molecular weight of approximately 220.63 g/mol .[2] The molecule consists of a central benzene ring substituted with a carboxylic acid group (-COOH) and a chlorosulfonyl group (-SO₂Cl) at the 1 and 3 positions, respectively.
Structural Data
A definitive understanding of the three-dimensional arrangement of atoms and the precise bond lengths and angles is critical for predicting reactivity and designing molecular interactions. While a specific crystallographic information file (CIF) for this compound was not publicly available at the time of this writing, the structural parameters can be inferred from related compounds and computational models.
Physical Properties
This compound is typically a white to off-white or light beige crystalline powder.[3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₄S | [1] |
| Molecular Weight | 220.63 g/mol | [2] |
| CAS Number | 4025-64-3 | [1] |
| Melting Point | 128-130 °C (lit.) | [4] |
| 132.0 to 137.0 °C | [5] | |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Functional Groups and Reactivity
The chemical behavior of this compound is dictated by the interplay of its two highly reactive functional groups: the carboxylic acid and the chlorosulfonyl group. The presence of both on the same aromatic scaffold allows for selective or sequential reactions, providing a platform for diverse synthetic transformations.
Carboxylic Acid Group
The carboxylic acid group (-COOH) is a classic functional group capable of undergoing a variety of reactions:
-
Deprotonation: As an acid, it readily reacts with bases to form carboxylate salts.
-
Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters.
-
Amidation: It can be converted to amides through reaction with amines, often requiring activation to an acid chloride or the use of coupling agents.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The electron-withdrawing nature of the chlorosulfonyl group at the meta position increases the acidity of the carboxylic acid proton compared to benzoic acid itself.
Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, making it highly susceptible to nucleophilic attack at the sulfur atom. The chloride ion is an excellent leaving group, facilitating a wide range of substitution reactions:
-
Sulfonamide Formation: This is one of the most common reactions of sulfonyl chlorides. They react readily with primary and secondary amines to yield sulfonamides, a critical functional group in many pharmaceutical compounds.
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a non-nucleophilic base (like pyridine) affords sulfonate esters.
-
Hydrolysis: The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
The reactivity of the chlorosulfonyl group is significantly influenced by the electronic effects of the substituent on the aromatic ring. The meta-positioned carboxylic acid group, being electron-withdrawing, enhances the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity towards nucleophiles.
Reactivity Profile and Interplay of Functional Groups
The bifunctional nature of this compound allows for strategic manipulation in multi-step syntheses. The relative reactivity of the two groups can often be controlled by the choice of reagents and reaction conditions. For instance, the highly electrophilic sulfonyl chloride will typically react with nucleophiles under milder conditions than those required for the derivatization of the carboxylic acid. This differential reactivity enables selective functionalization of the sulfonyl chloride group while leaving the carboxylic acid intact for subsequent transformations.
Below is a diagram illustrating the key reactive sites and the primary transformations of the functional groups.
Caption: Reactivity pathways of the functional groups in this compound.
Experimental Protocols
Synthesis of this compound from Benzoic Acid
A common laboratory-scale synthesis involves the direct chlorosulfonation of benzoic acid.
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Ice-water bath
-
Reaction flask with a stirrer and a gas outlet
Procedure:
-
In a fume hood, carefully add benzoic acid portion-wise to an excess of stirred chlorosulfonic acid, maintaining the temperature between 20-25 °C using an ice-water bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.
-
The reaction mixture is then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Note: This reaction is highly exothermic and evolves hydrogen chloride gas. Appropriate safety precautions must be taken.
Spectroscopic Data
While publicly accessible, fully interpreted spectra are limited, typical spectroscopic features can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
S=O stretch (Sulfonyl Chloride): Two strong bands, typically around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
-
C-O stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.
-
S-Cl stretch: A band in the 500-600 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Characteristic bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of both substituents. The carboxylic acid proton would be a broad singlet, also in the downfield region (>10 ppm), and its position can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The aromatic carbons would appear in the 120-145 ppm range, with the carbon attached to the sulfonyl group being significantly deshielded.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, with the distinct and tunable reactivity of the carboxylic acid and chlorosulfonyl groups, provides a powerful tool for the construction of complex molecules. A thorough understanding of its molecular structure, physical properties, and reactivity profile, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into its crystallographic structure and detailed spectroscopic characterization would provide even greater insights into its chemical behavior and potential applications.
References
A Comprehensive Technical Guide to the Solubility of 3-(Chlorosulfonyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-(Chlorosulfonyl)benzoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for its quantitative determination.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a highly reactive chlorosulfonyl group. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Source |
| Alcohols | Soluble | [1] |
| Methanol | Soluble | [2][3][4] |
It is important to note that the term "soluble" is a qualitative description. For process development and optimization, precise quantitative solubility determination is essential. The following section outlines a standard experimental procedure for this purpose.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method followed by gravimetric analysis for quantification.[5][6][7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
-
Pipettes and other standard laboratory glassware
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Transfer the clear, saturated solution to a pre-weighed, dry container (e.g., a small beaker or evaporation dish).
-
-
Gravimetric Analysis:
-
Weigh the container with the collected saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the solution in a fume hood. For less volatile solvents, a gentle stream of nitrogen or a rotary evaporator may be used.
-
Once the bulk of the solvent has been removed, place the container in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.
-
Data Analysis
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility in g/100 mL:
-
Mass of dissolved solid (g) = (Mass of container + solid) - (Mass of empty container)
-
Volume of solvent used to dissolve the solid (mL) = (Mass of solution - Mass of dissolved solid) / Density of the solvent (g/mL)
-
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) * 100
-
-
Molar Solubility (mol/L):
-
Moles of dissolved solid = Mass of dissolved solid (g) / Molar mass of this compound (220.63 g/mol )
-
Volume of solution (L) = Volume of solvent (L) (assuming the volume change upon dissolution is negligible for dilute solutions, or can be measured)
-
Molar Solubility (mol/L) = Moles of dissolved solid / Volume of solution
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While qualitative data suggests that this compound is soluble in polar organic solvents, a clear need exists for quantitative solubility studies across a broader range of solvents to support its application in research and development. The detailed experimental protocol provided in this guide offers a robust framework for obtaining this critical data. Researchers are encouraged to perform these measurements to facilitate process optimization and ensure the predictable behavior of this important chemical intermediate in their work.
References
- 1. CAS 4025-64-3: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-(Chlorosulphonyl)benzoic acid [chembk.com]
- 3. 4025-64-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 4025-64-3 [chemicalbook.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. uomus.edu.iq [uomus.edu.iq]
Spectroscopic Profile of 3-(Chlorosulfonyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Chlorosulfonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) - Predicted
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.4 | d | Aromatic H |
| ~8.1 | dd | Aromatic H |
| ~7.8 | d | Aromatic H |
| ~13.5 | br s | -COOH |
¹³C NMR (Carbon-13 NMR) - Predicted
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~146 | Aromatic C-SO₂Cl |
| ~134 | Aromatic C-COOH |
| ~131 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
Table 2: Infrared (IR) Spectroscopy Data - Predicted
A detailed experimental IR spectrum with peak assignments for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| ~1370 & ~1180 | S=O (Sulfonyl Chloride) | Asymmetric & Symmetric Stretching |
| ~1300 | C-O (Carboxylic Acid) | Stretching |
| ~900 | O-H (Carboxylic Acid) | Bending (out-of-plane) |
| ~570 | S-Cl (Sulfonyl Chloride) | Stretching |
Table 3: Mass Spectrometry (MS) Data
The following data is derived from the electron ionization (EI) mass spectrum of m-(Chlorosulfonyl)benzoic acid available in the NIST WebBook.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 220 | ~25 | [M]⁺ (Molecular Ion) |
| 185 | 100 | [M - Cl]⁺ |
| 121 | ~90 | [M - SO₂Cl]⁺ |
| 93 | ~10 | [C₆H₅O]⁺ |
| 65 | ~60 | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumental Analysis:
-
The NMR spectra are recorded on a standard NMR spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[3]
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction.
-
Chemical shifts are reported in parts per million (ppm) relative to the internal TMS standard.
Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.
-
Place a small, representative sample of solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Instrumental Analysis:
-
Record a background spectrum of the empty, clean ATR crystal. The instrument software will automatically subtract this from the sample spectrum.
-
Lower the ATR anvil to apply consistent pressure to the solid sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph, through the GC column.
Instrumental Analysis:
-
The analysis is performed on a mass spectrometer equipped with an electron ionization (EI) source.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to the Potential Derivatives of 3-(Chlorosulfonyl)benzoic Acid for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chlorosulfonyl)benzoic acid is a versatile bifunctional molecule that serves as a crucial starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. Its dual reactivity, stemming from the presence of both a highly reactive chlorosulfonyl group and a carboxylic acid moiety, allows for the facile introduction of various functional groups, leading to the generation of novel sulfonamides and sulfonyl esters. This technical guide provides an in-depth overview of the synthesis of these derivatives, their experimental protocols, and their potential as therapeutic agents, with a focus on their applications in drug discovery and development.
Introduction
The strategic design and synthesis of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Bifunctional reagents, which possess two distinct reactive sites, are invaluable tools in this endeavor, as they allow for the construction of complex molecular architectures from simple starting materials. This compound is one such reagent, offering a unique platform for the development of new drug candidates. The presence of the chlorosulfonyl group allows for nucleophilic substitution reactions with a wide range of amines and alcohols, leading to the formation of sulfonamides and sulfonyl esters, respectively. Simultaneously, the carboxylic acid group provides a handle for further derivatization, such as amidation or esterification, enabling the exploration of a vast chemical space. Sulfonamides, in particular, are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This guide will explore the synthetic routes to key derivatives of this compound and highlight their potential pharmacological applications.
Core Synthetic Pathways
The primary derivatives of this compound are sulfonamides and sulfonyl esters, formed through the reaction of the chlorosulfonyl group with amines and alcohols, respectively. The carboxylic acid group can then be further modified to generate a wider range of analogues.
Synthesis of Sulfonamide Derivatives
The reaction of this compound with a variety of primary and secondary amines readily yields the corresponding N-substituted sulfonamides. These reactions are typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for Sulfonamide Synthesis
A general procedure for the synthesis of sulfonamides from this compound involves its reaction with an appropriate amine in an aqueous basic solution.[1][2]
-
Dissolution of Amine: The desired amine is suspended in water, and the pH is adjusted to 9-10 by the addition of a 10% aqueous sodium carbonate solution.
-
Addition of Sulfonyl Chloride: this compound is added slowly to the amine solution over a period of 10-15 minutes while stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Acidification and Isolation: Upon completion of the reaction, the mixture is acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol.
Synthesis of Sulfamoyl-Benzamide Derivatives as h-NTPDase Inhibitors
A series of sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1]
Experimental Protocol:
The synthesis involves a two-step process: formation of the sulfamoylbenzoic acid followed by amidation.[1]
-
Sulfonamide Formation: this compound is reacted with various amines (such as cyclopropylamine, morpholine, or p-bromoaniline) to form the corresponding sulfamoylbenzoic acids.
-
Amide Coupling: The resulting sulfamoylbenzoic acids are then subjected to standard carbodiimide (B86325) coupling conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) as co-solvents, followed by the addition of a second amine to yield the final sulfamoyl-benzamide derivatives.
Quantitative Data:
| Compound ID | R1 | R2 | R3 | R4 | Yield (%) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3a | cyclopropyl | H | 4-chlorophenyl | H | 68 | > 50 | 1.23 ± 0.03 | > 50 | > 50 |
| 3b | cyclopropyl | H | 4-methoxyphenyl | H | 72 | > 50 | 0.89 ± 0.05 | > 50 | > 50 |
| 3e | morpholino | 4-chlorophenyl | H | 73 | > 50 | > 50 | 2.11 ± 0.07 | > 50 | |
| 3f | morpholino | 4-methoxyphenyl | H | 69 | > 50 | 0.45 ± 0.01 | > 50 | > 50 | |
| 3j | benzyl | H | 4-methoxyphenyl | H | - | > 50 | 0.34 ± 0.01 | > 50 | > 50 |
| 2d | cyclopropyl | H | - | - | - | > 50 | > 50 | > 50 | 0.28 ± 0.07 |
Data extracted from Khan et al., 2023.[1]
Synthesis of Sulfonyl Ester Derivatives
The synthesis of sulfonyl esters from this compound has been less explored compared to sulfonamides. However, the general reaction involves the condensation of the sulfonyl chloride with an alcohol or a phenol (B47542), typically in the presence of a base to act as a scavenger for the HCl produced.
General Experimental Protocol for Sulfonyl Ester Synthesis
A plausible general method for the synthesis of sulfonyl esters from this compound can be adapted from standard procedures for sulfonyl ester formation.
-
Reactant Mixture: this compound and the desired alcohol or phenol are dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Base Addition: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to the mixture, which is typically cooled in an ice bath.
-
Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by TLC.
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Potential Therapeutic Applications
Derivatives of this compound, particularly the sulfonamides, have shown promise in various therapeutic areas.
-
Enzyme Inhibition: As demonstrated, sulfamoyl-benzamide derivatives are potent and selective inhibitors of h-NTPDases, which are implicated in thrombosis, diabetes, inflammation, and cancer.[1] The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, including carbonic anhydrase inhibitors used in the treatment of glaucoma and other conditions.
-
Anticancer Activity: Sulfonamides have been investigated for their anticancer properties. Some studies have reported the cytotoxic activity of sulfamoyl benz(sulfon)amides against various cancer cell lines, suggesting their potential as anticancer agents.[3]
-
Antibacterial Agents: The sulfonamide functional group is a classic feature of antibacterial drugs (sulfa drugs). While not specifically reported for derivatives of this compound, this remains a potential area of investigation.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of sulfonamide and sulfonyl ester derivatives. The straightforward synthetic accessibility of these compounds, coupled with the proven therapeutic potential of the sulfonamide scaffold, makes this an attractive area for further research and development in the quest for novel drug candidates. The data presented in this guide provides a solid foundation for researchers to explore the chemical space around this promising core structure and to develop new therapeutic agents for a variety of diseases.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of chlorosulfonyl group vs. carboxylic acid group
An In-depth Technical Guide on the Core Reactivity of Chlorosulfonyl vs. Carboxylic Acid Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chlorosulfonyl (R-SO₂Cl) and carboxylic acid (R-COOH) functional groups are fundamental pillars in the architecture of organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2][3] Their ability to be transformed into a wide array of derivatives, such as sulfonamides, sulfonate esters, amides, and esters, makes them invaluable for constructing complex molecular frameworks and modulating the physicochemical properties of bioactive molecules.[1][] This technical guide provides a comprehensive comparative analysis of the reactivity of these two critical functional groups. It delves into the core principles governing their electrophilicity, examines the mechanistic pathways of their reactions with nucleophiles, presents quantitative data to underscore their differences, and provides detailed experimental protocols for their key transformations.
Core Reactivity and Mechanistic Principles
The profound difference in reactivity between the chlorosulfonyl and carboxylic acid groups stems from the inherent electronic properties of their central atoms and the nature of their leaving groups.
The Chlorosulfonyl Group: A Highly Reactive Electrophile
The reactivity of the chlorosulfonyl group is defined by the powerful electrophilic character of the sulfur atom.[5][6] This high electrophilicity is a direct result of the strong electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom.[6] This electronic arrangement makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.
The reaction proceeds via a nucleophilic substitution mechanism, which is greatly facilitated by the fact that the chloride ion (Cl⁻) is an excellent leaving group.[5] The precise mechanism can be either a concerted, Sₙ2-like pathway or a stepwise addition-elimination process through a trigonal bipyramidal intermediate, depending on the specific reactants and conditions.[5][7] Regardless of the exact pathway, the intrinsic properties of the sulfonyl group ensure that these reactions are typically rapid and high-yielding.
The Carboxylic Acid Group: Requiring Activation
In contrast, the carboxylic acid group is significantly less reactive towards direct nucleophilic substitution.[8] While the carbonyl carbon is electrophilic, two major factors impede its reaction with nucleophiles:
-
Poor Leaving Group: The hydroxyl group (-OH) is a very poor leaving group. For a substitution reaction to occur, it would need to depart as a hydroxide (B78521) ion (HO⁻), which is a strong base and thus energetically unfavorable.[8]
-
Acidity: Carboxylic acids are acidic. In the presence of a basic nucleophile, such as an amine, a rapid acid-base reaction occurs to form a carboxylate anion (R-COO⁻).[9][10] This deprotonation renders the carbonyl carbon significantly less electrophilic and thus highly unreactive towards nucleophilic attack.[9][11]
Consequently, for a carboxylic acid to undergo nucleophilic acyl substitution, it must first be "activated." This is typically achieved by either protonating the carbonyl oxygen under strong acidic conditions (which makes the carbonyl carbon more electrophilic) or by converting the -OH group into a better leaving group using a coupling agent.[8][10]
Comparative Analysis of Reactivity
The chlorosulfonyl group is intrinsically far more reactive towards nucleophiles than the carboxylic acid group. Reactions involving sulfonyl chlorides often proceed smoothly at ambient temperatures, whereas analogous reactions with carboxylic acids typically demand activating agents or forcing conditions like high heat.[12]
The primary reasons for this stark difference are:
-
Leaving Group Ability: Chloride is a weak base and an excellent leaving group, whereas hydroxide is a strong base and a poor leaving group.
-
Electrophilicity: The sulfur atom in R-SO₂Cl is rendered highly electron-deficient by three electronegative atoms (two oxygens, one chlorine).
-
Reaction Pathway: Sulfonyl chlorides react directly with nucleophiles. Carboxylic acids first undergo an unproductive acid-base reaction with basic nucleophiles, forming an unreactive salt.[9]
Quantitative Data Summary
While direct kinetic comparisons across a wide range of reactions are sparse, comparing acidity and typical reaction conditions provides a clear quantitative picture of the reactivity differences. A lower pKₐ for the corresponding acid (sulfonic acid vs. protonated carboxylic acid) indicates a more stabilized conjugate base, which correlates with the leaving group's ability.
| Parameter | Chlorosulfonyl Group Derivative | Carboxylic Acid Group Derivative | Implication for Reactivity |
| Leaving Group | Chloride (Cl⁻) | Hydroxide (OH⁻) | Cl⁻ is a significantly better leaving group. |
| Acidity of Conjugate Acid | pKₐ of HCl ≈ -7 | pKₐ of H₂O ≈ 15.7 | The conjugate acid of the sulfonyl leaving group is much stronger, indicating Cl⁻ is a very weak base. |
| Acidity of Parent Acid | pKₐ of Methanesulfonic Acid ≈ -1.9 | pKₐ of Acetic Acid ≈ 4.76 | The strong acidity of sulfonic acids highlights the powerful electron-withdrawing nature of the SO₂ group. |
| Typical Reaction Temp. | 0 °C to Room Temperature | Room Temp. to >100 °C (often requires heating)[13][14] | Sulfonyl chloride reactions are more facile. |
| Reagent Requirement | Often requires only a base to scavenge HCl | Requires coupling agents (e.g., DCC, HATU) or a strong acid catalyst[15][16] | Carboxylic acids require an external activating agent for efficient reaction. |
Key Transformations and Experimental Protocols
The differential reactivity dictates the experimental conditions required for the synthesis of common derivatives.
Sulfonamide Formation from a Chlorosulfonyl Group
This reaction is one of the most robust and widely used transformations of sulfonyl chlorides, forming the cornerstone of many pharmaceutical syntheses.[2]
-
Reaction: R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻
-
General Protocol: To a solution of an amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C is added a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 eq). The sulfonyl chloride (1.05 eq), dissolved in the same solvent, is then added dropwise. The reaction is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-4 hours. Upon completion, the reaction is worked up by washing with aqueous acid, base, and brine, followed by drying and concentration to yield the sulfonamide.[17][18]
Amide Formation from a Carboxylic Acid Group
Directly reacting a carboxylic acid and an amine to form an amide requires high temperatures to drive off water from the intermediate ammonium (B1175870) carboxylate salt.[10][13] The use of a coupling agent is the most common laboratory method.
-
Reaction (with DCC): R-COOH + R'₂NH + C₆H₁₁N=C=NC₆H₁₁ (DCC) → R-CONR'₂ + C₆H₁₁NHCONHC₆H₁₁ (DCU)
-
General Protocol (Using a Carbodiimide Activator): A solution of the carboxylic acid (1.0 eq) and the amine (1.1 eq) is prepared in an aprotic solvent like dichloromethane or DMF. The solution is cooled to 0 °C. Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq) is then added. The mixture is stirred at 0 °C for one hour and then at room temperature for 8-16 hours. The byproduct, dicyclohexylurea (DCU), is a precipitate and can be removed by filtration. The filtrate is then subjected to a standard aqueous workup to isolate the amide product.[16]
Sulfonate Ester Formation from a Chlorosulfonyl Group
Similar to sulfonamide formation, this reaction is efficient and high-yielding.
-
Reaction: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
-
General Protocol: An alcohol (1.0 eq) is dissolved in a solvent like dichloromethane or pyridine (which can act as both solvent and base) and cooled to 0 °C. The sulfonyl chloride (1.1 eq) is added portion-wise or as a solution. The reaction is stirred at 0 °C and allowed to warm to room temperature until completion (typically 1-3 hours). The workup involves removing the pyridinium (B92312) hydrochloride salt by washing with aqueous acid (e.g., 1M HCl), followed by standard extraction and purification procedures.
Ester Formation from a Carboxylic Acid (Fischer Esterification)
This classic method requires a strong acid catalyst and typically an excess of the alcohol to drive the equilibrium toward the product.[8]
-
Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (requires H⁺ catalyst)
-
General Protocol: The carboxylic acid (1.0 eq) is dissolved in a large excess of the alcohol (which also serves as the solvent). A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq), is added. The mixture is heated to reflux for several hours. The reaction is monitored until equilibrium is reached. The workup involves neutralizing the acid catalyst with a weak base (e.g., NaHCO₃ solution) and then removing the excess alcohol and water, often by distillation and/or extraction.[19]
Mandatory Visualizations
Caption: Comparative workflow for nucleophilic substitution.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 18. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
3-(Chlorosulfonyl)benzoic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chlorosulfonyl)benzoic acid, with the CAS number 4025-64-3, is a bifunctional aromatic compound that has emerged as a crucial building block in modern organic synthesis.[1][2] Its unique structure, featuring both a highly reactive chlorosulfonyl group and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This dual reactivity makes it an invaluable intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[1][3] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its role in the development of bioactive molecules.
Physicochemical Properties
This compound is a white to light beige crystalline powder.[4] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₄S | [5][6] |
| Molecular Weight | 220.62 g/mol | [5] |
| CAS Number | 4025-64-3 | [5][6] |
| Melting Point | 128-130 °C | [6] |
| Appearance | White to light beige crystalline powder | [4] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in polar solvents like water and alcohols. | [3] |
| SMILES | O=C(O)c1cccc(c1)S(Cl)(=O)=O | [6] |
| InChI | 1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | [6] |
| Storage | 4°C | [5] |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The chlorosulfonyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] The carboxylic acid group, on the other hand, can participate in standard reactions such as esterification, amidation, and salt formation.[1] This allows for sequential or orthogonal derivatization of the molecule, providing access to a diverse range of complex molecular architectures.
Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a cornerstone of its application. This reaction typically proceeds under mild conditions to afford the corresponding 3-(sulfamoyl)benzoic acid derivatives. These sulfonamide-containing molecules are prevalent in medicinal chemistry due to their ability to mimic carboxylic acids and amides, act as hydrogen bond donors and acceptors, and improve pharmacokinetic properties.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. China 3-(CHLOROSULPHONYL)BENZOIC ACID 4025-64-3 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 3. CAS 4025-64-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 4025-64-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Sulfonamides Utilizing 3-(Chlorosulfonyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamides derived from 3-(chlorosulfonyl)benzoic acid. This versatile building block, containing both a reactive sulfonyl chloride and a carboxylic acid moiety, offers a gateway to a diverse range of sulfonamide derivatives with significant potential in medicinal chemistry. The protocols outlined herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
Sulfonamides represent a critical class of pharmacophores, integral to the structure of numerous clinically approved drugs. Their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects, has established them as a cornerstone in drug design. The strategic derivatization of the sulfonamide scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the synthesis of novel analogues a key focus in medicinal chemistry.
This compound is a particularly attractive starting material for the synthesis of new chemical entities. The presence of two distinct functional groups, the highly reactive chlorosulfonyl group and the versatile carboxylic acid group, allows for selective and sequential modifications, leading to the creation of complex molecular architectures. The sulfonyl chloride readily undergoes nucleophilic substitution with primary and secondary amines to form the characteristic sulfonamide bond, while the carboxylic acid can be further functionalized to introduce additional diversity and modulate the physicochemical properties of the final compounds.
General Reaction Scheme
The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction:
Where R1 and R2 can be hydrogen, alkyl, aryl, or part of a heterocyclic ring.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 3-Sulfamoylbenzoic Acids
This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound and a variety of primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (1.5-2.0 equivalents) to the amine solution and stir.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 4-Chloro-3-(methylsulfamoyl)benzoic Acid
This protocol is adapted from a patented procedure and provides a specific example of the reaction of a substituted this compound with an aqueous solution of a primary amine.[1]
Materials:
-
4-Chloro-3-(chlorosulfonyl)benzoic acid
-
25% Aqueous methylamine (B109427) solution
-
Activated charcoal
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
Reaction Setup: Add 30.0 g of 4-chloro-3-(chlorosulfonyl)benzoic acid to 100 ml of a chilled 25% solution of aqueous methylamine.[1]
-
Reaction Time: Allow the reaction mixture to stand at room temperature for four hours.[1]
-
Solvent Removal: Distill the solvent under reduced pressure.[1]
-
Purification:
-
Dissolve the residue in 100 ml of water and clarify the solution with activated charcoal.[1]
-
Acidify the solution to pH 6 with acetic acid and filter to remove any precipitate.[1]
-
Precipitate the desired 4-chloro-3-(methylsulfamoyl)benzoic acid from the filtrate by the addition of hydrochloric acid.[1]
-
-
Characterization: Collect the precipitate by filtration, wash with cold water, and dry. Characterize the product using appropriate analytical methods.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of novel sulfonamides.
Table 1: Synthesis of N-Aryl-3-sulfamoylbenzoic Acid Derivatives
| Entry | Amine | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | DCM | TEA | 4 | 85 |
| 2 | 4-Methoxyaniline | THF | Pyridine | 6 | 82 |
| 3 | 4-Chloroaniline | Acetonitrile | DIPEA | 12 | 78 |
| 4 | 2-Aminopyridine | DCM | TEA | 8 | 75 |
Note: The data in this table is representative and based on typical yields for such reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Table 2: Biological Activity of Novel Sulfonamide Derivatives
| Compound ID | Target | Assay | IC₅₀ (nM) | Reference |
| SUL-001 | Carbonic Anhydrase IX | Enzyme Inhibition | 15.2 | Fictional |
| SUL-002 | Dihydropteroate (B1496061) Synthase | Enzyme Inhibition | 120.5 | Fictional |
| SUL-003 | MCF-7 (Breast Cancer Cell Line) | Cell Proliferation | 350.0 | Fictional |
Note: The data in this table is illustrative. The biological activity of newly synthesized compounds must be determined experimentally.
Signaling Pathways and Mechanisms of Action
Antibacterial Activity: Inhibition of Dihydropteroate Synthase
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. Folic acid is an essential precursor for the synthesis of nucleotides and amino acids, and its inhibition leads to the cessation of bacterial growth and replication.
Caption: Dihydropteroate Synthase (DHPS) inhibition by sulfonamides.
Anticancer Activity: Inhibition of Carbonic Anhydrase IX
Many solid tumors exhibit hypoxic (low oxygen) microenvironments, which leads to the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α, in turn, induces the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment and maintaining a neutral intracellular pH, which promotes tumor cell survival and proliferation. Sulfonamides are potent inhibitors of CA IX, leading to a disruption of pH regulation and subsequent apoptosis of cancer cells.
References
- 1. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
Application Note: Sensitive Quantification of Hydroxyl-Containing Lipids Using 3-(Chlorosulfonyl)benzoic Acid Derivatization for HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of low-abundance lipids and other molecules with hydroxyl functionalities by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can be challenging due to their poor ionization efficiency in commonly used electrospray ionization (ESI) modes. Chemical derivatization is a powerful strategy to enhance the sensitivity and chromatographic behavior of such analytes. This application note describes a robust method utilizing 3-(Chlorosulfonyl)benzoic acid (Cl-SBA) as a derivatizing agent for the sensitive analysis of monoacylglycerols, diacylglycerols, free sterols, and tocopherols (B72186) by HPLC-MS.
This compound reacts with the hydroxyl groups of target analytes, introducing a benzoic acid moiety. This "charge-switch" derivatization allows for highly sensitive detection in the negative ion mode of mass spectrometry, significantly improving the limits of detection.[1][2] The derivatization protocol is straightforward and has been optimized for high reaction yield and reproducibility.[1][2] This method has been successfully applied to the analysis of complex biological samples, such as human plasma, enabling the identification and quantification of a wide range of lipid species.[1][2][3]
Principle of Derivatization
The derivatization reaction involves the formation of a sulfonate ester bond between the hydroxyl group of the analyte and the sulfonyl chloride group of this compound. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the hydrochloric acid byproduct. The resulting derivative incorporates a carboxylic acid group, which is readily deprotonated in the mass spectrometer's ion source, leading to a strong signal in the negative ion mode.
Caption: Derivatization of a hydroxyl-containing analyte with this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound (Cl-SBA)
-
Acetonitrile (CH₃CN), HPLC grade
-
Pyridine
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Isopropanol (i-PrOH), HPLC grade
-
Formic acid
-
Water, deionized
-
Internal standards (e.g., deuterated analogs of the target analytes)
-
Shaking water bath
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation (from Human Plasma)
-
Protein Precipitation: To a 100 µL plasma sample, add 30 µL of an internal standard mix. Precipitate proteins by adding a suitable solvent (e.g., 1 mL of cold acetone), vortexing, and centrifuging at high speed.[1][2]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
3. Derivatization Protocol
-
Reconstitution: Redissolve the dried sample residue in 250 µL of pyridine (392.8 mg/mL in CH₃CN).[2]
-
Addition of Derivatizing Agent: Add 250 µL of this compound solution (50 mg/mL in CH₃CN).[1][2]
-
Reaction: Incubate the reaction mixture in a shaking water bath at 60 °C for 40 minutes.[1][2]
-
Reaction Quenching and Extraction: Stop the reaction by adding 3 mL of a CHCl₃/MeOH (2:1, v/v) mixture and 0.6 mL of water. Vortex for 5 minutes at room temperature.[2]
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection of Derivatized Analytes: Carefully collect the lower organic layer containing the derivatized analytes.
-
Drying: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC-MS analysis.
Caption: Experimental workflow for the derivatization of plasma samples.
4. HPLC-MS/MS Conditions
The following are representative UHPLC-MS/MS conditions. These may need to be optimized for specific analytes and instrumentation.
-
UHPLC System: A standard reversed-phase UHPLC system.
-
Column: C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile/Water (6:4, v/v) with 5 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/Acetonitrile (9:1, v/v) with 5 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient Elution:
-
0 min: 35% B
-
15 min: 80% B
-
16 min: 90% B
-
19 min: 90% B
-
20 min: 35% B[1]
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification.
Quantitative Data
The derivatization with this compound significantly enhances the sensitivity of the analysis. The following table summarizes the performance characteristics of the method for representative lipid classes.
| Analyte Class | Limit of Detection (LOD) | Linearity (R²) | Reference |
| Free Sterols | 15–25 pmol/mL | > 0.99 | [1][2][3] |
| Monoacylglycerols | Not specified | > 0.99 | [1][2] |
| Diacylglycerols | Not specified | > 0.99 | [1][2] |
| Tocopherols | Not specified | > 0.99 | [1][2] |
Derivative Stability
The stability of the derivatized analytes is crucial for reliable quantification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete drying of the sample; moisture deactivates the reagent. | Ensure the sample is completely dry before adding the derivatization reagent. |
| Suboptimal reaction time or temperature. | Increase the reaction time or temperature within the optimized range. | |
| Insufficient amount of derivatizing reagent. | Ensure the correct concentration and volume of the this compound solution is used. | |
| Poor Peak Shape | Incomplete derivatization. | Re-optimize the derivatization conditions. |
| Issues with the HPLC column or mobile phase. | Check the column's performance and ensure the mobile phase is correctly prepared. | |
| Interfering Peaks | Contamination from reagents or solvents. | Analyze a reagent blank to identify the source of contamination. |
| Incomplete removal of excess derivatization reagent. | Ensure the Folch extraction is performed correctly to remove excess reagent.[1][2] |
Conclusion
Derivatization with this compound is a highly effective method for enhancing the sensitivity of HPLC-MS analysis of compounds containing hydroxyl groups, particularly lipids. The "charge-switch" to the negative ion mode provides significant improvements in detection limits.[1][2] The protocol is robust, and the resulting derivatives exhibit good stability, making this a valuable technique for researchers in metabolomics, clinical diagnostics, and drug development.
References
Application Notes and Protocols for Lipid Derivatization with 3-(Chlorosulfonyl)benzoic Acid for Enhanced Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of neutral lipids, such as acylglycerols and sterols, by mass spectrometry (MS) can be challenging due to their low ionization efficiency in common electrospray ionization (ESI) modes. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the derivatization of lipids using 3-(Chlorosulfonyl)benzoic acid (Cl-SBA). This novel charge-switch derivatization method significantly enhances the sensitivity of lipid analysis by reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS) in the negative ion mode.[1][2][3]
The derivatization with Cl-SBA introduces a sulfonic acid group to the lipid molecule, which readily deprotonates to form a stable negative ion. This "charge-switch" leads to higher ionization efficiency, reduced in-source fragmentation, and the formation of diagnostic fragment ions, which collectively improve the selectivity and sensitivity of the analysis.[1][2] This method has been successfully applied to the analysis of monoacylglycerols, diacylglycerols, free sterols, and prenols in human plasma, enabling the identification of a greater number of lipid species compared to previously published methods.[1][3]
Key Advantages of this compound Derivatization
-
Enhanced Sensitivity: The charge-switch to the negative ion mode leads to a significant increase in ionization efficiency and a reduction in in-source fragmentation, resulting in lower limits of detection (LODs). For instance, the LOD for free sterols in plasma can reach the range of 15–25 pmol/mL.[1][2][3]
-
Improved Selectivity: The derivatized lipids produce characteristic fragment ions that can be used for selective detection using precursor ion scanning (PIS), neutral loss scanning (NLS), and multiple reaction monitoring (MRM) techniques.[1][2]
-
Broad Applicability: The method is suitable for a range of lipid classes containing hydroxyl groups, including monoacylglycerols, diacylglycerols, free sterols, and tocopherols.[1][3]
-
Robust and Reproducible: The derivatization protocol is straightforward and has demonstrated good repeatability and reproducibility.[1]
Data Presentation
Quantitative Performance Data
The following table summarizes the key performance characteristics of the this compound derivatization method for lipid analysis.
| Parameter | Value | Lipid Class | Reference |
| Limit of Detection (LOD) | 15–25 pmol/mL | Free Sterols in plasma | [1][2][3] |
| Optimal Reaction Time | 40 minutes | General | [1][3] |
| Optimal Reaction Temperature | 60 °C | General | [1][3] |
| Short-term Stability of Derivatives | 10 hours at 4 °C | General | [4] |
| Long-term Stability of Derivatives | 5 days at -80 °C | General | [4] |
Identified Lipid Species in Human Plasma
Using this method, a total of 92 lipid species from four different classes were identified in human plasma.[2][3] The breakdown of the identified species is as follows:
| Lipid Class | Number of Species Identified | Reference |
| Monoacylglycerols | 8 | [3] |
| Diacylglycerols | 66 | [3] |
| Free Sterols | 15 | [3] |
| Prenols | 3 | [3] |
For a detailed list of all 92 identified lipid species, please refer to the supplementary information of the original publication: "Novel Charge-Switch Derivatization Method Using this compound for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols" in Analytical Chemistry.
Experimental Protocols
Materials and Reagents
-
This compound (Cl-SBA)
-
Acetonitrile (CH₃CN), LC-MS grade
-
Chloroform (CHCl₃), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Lipid standards and internal standards
-
Human plasma (or other biological samples)
Protocol 1: Derivatization of Lipids with this compound
This protocol is optimized for the derivatization of lipids in a biological matrix like human plasma.
-
Sample Preparation (Protein Precipitation):
-
Prior to derivatization, it is essential to remove proteins from the sample, as they can interfere with the reaction.
-
Perform protein precipitation on the human plasma sample. A common method is to add a cold organic solvent like methanol or acetonitrile.
-
-
Derivatization Reaction:
-
Resuspend the dried lipid extract or sample residue in 250 µL of pyridine solution (392.8 mg/mL in CH₃CN).
-
Add 250 µL of this compound (Cl-SBA) solution (50 mg/mL in CH₃CN).
-
Incubate the reaction mixture in a shaking water bath at 60 °C for 40 minutes with agitation (e.g., 150 rpm).
-
-
Reaction Quenching and Extraction (Folch Method):
-
After incubation, stop the reaction by adding 3 mL of a chloroform/methanol mixture (2:1, v/v).
-
Add 0.6 mL of water to the mixture.
-
Vortex or stir the mixture vigorously (e.g., 560 rpm) for 5 minutes at room temperature to ensure thorough extraction of the derivatized lipids into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Carefully collect the lower organic phase containing the derivatized lipids.
-
Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent for UHPLC-MS/MS analysis (e.g., acetonitrile/isopropanol/water).
-
Protocol 2: RP-UHPLC/MS/MS Analysis of Derivatized Lipids
UHPLC Conditions:
-
Column: A reversed-phase column suitable for lipidomics (e.g., C18).
-
Mobile Phase A: Acetonitrile/water with appropriate additives for negative ion mode (e.g., ammonium (B1175870) acetate (B1210297) or formate).
-
Mobile Phase B: Isopropanol/acetonitrile with the same additives.
-
Gradient: A suitable gradient to separate the different lipid classes and species.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -4.5 kV.
-
Drying Gas Temperature: 600 °C.
-
Curtain Gas Pressure: 10 psi.
-
Nebulizer Gas Pressure: 70 psi.
-
Heating Gas Pressure: 70 psi.
-
Acquisition m/z Range: 100–1000.
-
Scan Time: 0.5 s.
-
Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each lipid class to achieve the best fragmentation and sensitivity.
Characteristic Fragmentation:
The derivatized lipids exhibit characteristic fragmentation patterns that are useful for their identification and quantification.
-
Common Fragment Ions: All derivatized lipids (except tocopherols) produce fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻).[2]
-
Acylglycerols (MG and DG): Show neutral losses of the fatty acyl chains (e.g., [M – 282.26]⁻ for a C18:1 fatty acyl).[2]
-
Disubstituted Monoacylglycerols: May also show a loss of sulfobenzoic acid ([M – 201.99]⁻).[2]
For optimized collision energies and declustering potentials for different lipid classes, please refer to the supplementary information (Tables S4 and S5) of the original publication.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of lipids using this compound derivatization.
Derivatization Reaction of Cholesterol
Caption: Derivatization of cholesterol with this compound.
References
Application Notes and Protocols for the Derivatization of Hydroxyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of hydroxyl-containing compounds, a critical step for enhancing their analytical detection and separation. Derivatization is frequently employed to increase the volatility of analytes for gas chromatography (GC), improve their chromatographic behavior, and enhance their detectability for various analytical techniques, including mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[1][2][3][4][5]
The following sections detail three common derivatization methods for hydroxyl groups: silylation, acylation, and esterification. Each section includes a detailed experimental protocol, a summary of relevant quantitative data, and a workflow diagram.
Silylation: Conversion to Trimethylsilyl (B98337) (TMS) Ethers for GC-MS Analysis
Silylation involves the replacement of the active hydrogen in a hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (TMS) group.[1] This process reduces the polarity and increases the volatility and thermal stability of the compound, making it more amenable to GC analysis.[1][3] A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI) being common choices.[5][6]
Experimental Protocol: Silylation using BSTFA with TMCS as a catalyst
This protocol is a general guideline for the silylation of hydroxyl-containing compounds for GC-MS analysis.
Materials:
-
Analyte containing hydroxyl groups
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dry sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Silylating Agent Addition: Add 100 µL of BSTFA and 10 µL of TMCS (a common formulation is BSTFA + 1% TMCS). The TMCS acts as a catalyst, particularly for hindered hydroxyl groups.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes. Reaction times and temperatures may need optimization depending on the specific analyte.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reaction Time | 15 - 60 minutes | Highly dependent on the analyte's steric hindrance and the reaction temperature.[7] |
| Reaction Temperature | 60 - 80°C | Higher temperatures can accelerate the reaction but may degrade sensitive compounds. |
| Typical Yield | >90% | Silylation reactions with reagents like BSTFA are generally high-yielding. |
| Limit of Detection (LOD) | Analyte dependent | Derivatization can significantly lower the LOD by improving peak shape and increasing the mass-to-charge ratio (m/z) of the analyte, moving it to a region with less background noise.[6] |
Workflow Diagram:
Caption: Workflow for Silylation Derivatization.
Acylation: Formation of Esters for GC or HPLC Analysis
Acylation involves the reaction of a hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester.[1][8] This method is effective for increasing the volatility and decreasing the polarity of compounds for GC analysis.[1][4] Furthermore, by introducing a chromophore or fluorophore through the acyl group, the detectability of the analyte in HPLC with UV-Vis or fluorescence detection can be significantly enhanced.[1][9]
Experimental Protocol: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes the acylation of hydroxyl-containing compounds using TFAA, which is a potent acylating agent. The resulting trifluoroacetyl esters are highly volatile and exhibit excellent chromatographic properties.
Materials:
-
Analyte containing hydroxyl groups
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Triethylamine (as a catalyst and acid scavenger)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Sample Preparation: Place 1-2 mg of the dry sample into a reaction vial.
-
Solvent and Catalyst: Add 200 µL of anhydrous solvent and 50 µL of pyridine. Pyridine acts as a catalyst and neutralizes the trifluoroacetic acid byproduct.
-
Acylating Agent Addition: Carefully add 100 µL of TFAA to the mixture. This reaction is exothermic.
-
Reaction: Cap the vial tightly and heat at 50-60°C for 15-30 minutes.[8]
-
Solvent Removal: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane (B92381) for GC, or a mobile phase component for HPLC) to a known volume.
-
Analysis: The sample is ready for analysis.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reaction Time | 15 - 60 minutes | Can be longer for sterically hindered hydroxyl groups. |
| Reaction Temperature | 50 - 70°C | Higher temperatures may be required for less reactive hydroxyls. |
| Typical Yield | >95% | TFAA is a highly reactive acylating agent, leading to high conversion rates. |
| Detection | GC-FID, GC-ECD, GC-MS, HPLC-UV/FLD | The trifluoroacetyl group enhances detectability by Electron Capture Detector (ECD). |
Workflow Diagram:
Caption: Workflow for Acylation Derivatization.
Esterification: Derivatization of Alcohols with Phthalic Anhydride
Esterification is a common method for derivatizing alcohols and phenols.[10][11] This protocol details the reaction of an alcohol with phthalic anhydride to form a phthalate (B1215562) ester, which can be analyzed by GC-MS.
Experimental Protocol: Esterification of an Alcohol with Phthalic Anhydride
This procedure is adapted for the derivatization of alcohols for subsequent GC-MS analysis.
Materials:
-
Alcohol analyte
-
Phthalic anhydride
-
Pyridine (as catalyst and solvent)
-
Reaction vials
-
Heating block
-
Hexane
-
5% (w/v) NaCl aqueous solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system
Procedure:
-
Sample and Reagent: In a reaction vial, dissolve a known amount of the alcohol and a molar excess of phthalic anhydride in pyridine.
-
Reaction: Heat the mixture at 80°C for 1 hour, then allow it to cool.
-
Extraction: Add 2 mL of hexane and shake vigorously to dissolve the formed dimethyl phthalate. Then, add 3 mL of a 5% aqueous NaCl solution and shake to transfer the catalyst and excess reagents into the aqueous phase.[12] Allow the phases to separate.
-
Separation and Drying: Carefully pipette the upper hexane layer into a clean vial. Repeat the hexane extraction of the aqueous layer two more times and combine all hexane extracts.[12] Add anhydrous sodium sulfate to the combined hexane extracts to remove any residual water.
-
Concentration: Transfer the dried hexane extract to a new vial and concentrate it to a few milliliters under a gentle stream of nitrogen.
-
Analysis: The concentrated sample containing the phthalate ester is ready for GC-MS analysis.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reaction Time | 1 hour | Optimization may be needed for different alcohols. |
| Reaction Temperature | 80°C | Ensures complete reaction. |
| Extraction Solvent | Hexane | Provides good recovery of the non-polar ester derivative. |
| Drying Agent | Anhydrous Sodium Sulfate | Effectively removes water from the organic extract. |
Workflow Diagram:
Caption: Workflow for Esterification Derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. weber.hu [weber.hu]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic Conversion of Hydroxyl Compounds : Conversion of Phenols and Alcohols to Ethers and Esters [manu56.magtech.com.cn]
- 12. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
Application Notes: 3-(Chlorosulfonyl)benzoic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chlorosulfonyl)benzoic acid is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring both a highly reactive chlorosulfonyl group and a carboxylic acid moiety, allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry and drug discovery. The chlorosulfonyl group readily reacts with amines to form stable sulfonamides, a common functional group in many marketed drugs. Simultaneously, the carboxylic acid group can be modified to create amides, esters, or other functionalities, enabling the exploration of broad chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for Peroxisome Proliferator-Activated Receptor δ (PPARδ) partial agonists.
Key Applications in Pharmaceutical Synthesis
The dual reactivity of this compound makes it a strategic starting material for the synthesis of complex molecules, including:
-
Sulfonamide-based Intermediates: The primary application lies in the facile synthesis of 3-sulfamoylbenzoic acid derivatives. These are key intermediates for a range of therapeutic agents, including diuretics and selective receptor modulators.
-
Precursors for PPARδ Agonists: this compound and its analogs are utilized in the synthesis of potent and selective PPARδ partial agonists, which have shown therapeutic potential in metabolic diseases.[1]
-
Building Blocks for Diverse Scaffolds: The orthogonal reactivity of the two functional groups allows for sequential or parallel derivatization, leading to the generation of diverse molecular scaffolds for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key pharmaceutical intermediate, 3-(piperidin-1-ylsulfonyl)benzoic acid, a precursor for certain PPARδ partial agonists, starting from this compound.
Protocol 1: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid
This protocol details the reaction of this compound with piperidine (B6355638) to form the corresponding sulfonamide.
Materials:
-
This compound
-
Piperidine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or Pyridine (as a base)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the piperidine/triethylamine solution dropwise to the cooled solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(piperidin-1-ylsulfonyl)benzoic acid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Piperidine |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Appearance | White to off-white solid |
Visualization of a Relevant Signaling Pathway
Pharmaceutical intermediates synthesized from this compound can be precursors to drugs that modulate specific signaling pathways. For instance, PPARδ agonists influence the PPAR signaling pathway, which plays a crucial role in lipid and glucose metabolism.
Caption: PPARδ signaling pathway activation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate from this compound.
Caption: General synthetic workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its dual functionality allows for the efficient construction of complex molecules with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their drug discovery and development efforts, particularly in the synthesis of novel sulfonamide-containing compounds.
References
Application of 3-(Chlorosulfonyl)benzoic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chlorosulfonyl)benzoic acid is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of agrochemicals. Its structure, featuring both a highly reactive chlorosulfonyl group and a carboxylic acid moiety, allows for diverse chemical modifications, leading to the development of potent herbicides, fungicides, and other crop protection agents. The chlorosulfonyl group readily reacts with amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonic esters, and related derivatives. Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functionalities, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on sulfonylurea herbicides and sulfonamide-based fungicides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action, inhibiting the acetolactate synthase (ALS) enzyme in plants. Additionally, the sulfonamide linkage formed from the chlorosulfonyl group is a common feature in a variety of fungicides and other bioactive molecules.
Synthesis of Sulfonylurea Herbicides
The synthesis of sulfonylurea herbicides typically involves a two-step process. First, this compound is reacted with a primary amine, often a heterocyclic amine, to form a sulfonamide intermediate. In the second step, this intermediate is reacted with a substituted isocyanate or a carbamate (B1207046) to form the final sulfonylurea bridge.
Synthesis of Sulfonamide Fungicides
The chlorosulfonyl group can be reacted with various amines, including substituted anilines and aliphatic amines, to generate a library of sulfonamide derivatives. These compounds can then be screened for fungicidal activity. The carboxylic acid group can be further modified to optimize the compound's properties, such as solubility and plant uptake.
Data Presentation
The following tables summarize quantitative data for representative agrochemical compounds synthesized from this compound and its derivatives.
Table 1: Synthesis of Herbicidal Pyrimidine (B1678525) Derivatives
| Compound ID | Structure | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
| L1A | - | - | 9.41 (d, J = 2.1 Hz, 1H), 7.95 (dd, J = 3.5, 2.0 Hz, 1H), 7.55 – 7.46 (m, 2H), 7.42 (td, J = 5.1, 2.7 Hz, 3H), 5.32 (d, J = 3.4 Hz, 1H), 3.71 (s, 3H), 2.43 (s, 3H) | 166.38, 152.72, 149.23, 145.21, 133.40, 129.81, 129.11, 129.00, 127.84, 126.71, 99.52, 54.32, 51.34, 18.37 | [1] | |
| L1B | - | - | 9.25 (d, J = 2.0 Hz, 1H), 7.77 (dd, J = 3.6, 2.1 Hz, 1H), 7.38 – 7.32 (m, 2H), 7.24 – 7.18 (m, 2H), 5.11 (d, J = 3.4 Hz, 1H), 3.49 (s, 3H), 2.22 (s, 3H) | 192.19, 165.74, 152.02, 149.06, 143.64, 131.87, 131.22, 131.05, 129.41, 129.30, 128.78, 128.49, 128.16, 98.61, 53.28, 50.87, 17.89 | [1] |
Note: The synthesis of these compounds starts from precursors other than this compound but demonstrates the characterization of the target pyrimidine structures relevant to herbicide development.[1]
Table 2: Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
| Compound ID | Structure | Yield (%) | Analytical Method | Key Spectral Data | Reference |
| 3 | 93 | ¹H NMR, ¹³C NMR | ¹H NMR (DMSO-d₆): 12.89 (s, 1H), 8.97 (d, J = 8.4 Hz, 1H), 8.11 (d, J = 8.6 Hz, 2H), 8.01 (d, J = 8.6 Hz, 2H), 7.72 (d, J = 8.7 Hz, 2H), 4.29 (dd, J = 8.4, 5.0 Hz, 1H), 2.18 (m, 1H), 0.95 (d, J = 6.8 Hz, 3H), 0.92 (d, J = 6.8 Hz, 3H) | [2] | |
| 4 | 93 | ¹H NMR, ¹³C NMR | ¹H NMR (CDCl₃): 8.20 (d, J = 8.5 Hz, 2H), 8.01 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 8.7 Hz, 2H), 4.32 (d, J = 4.7 Hz, 1H), 2.39 (m, 1H), 1.09 (d, J = 6.9 Hz, 3H), 1.03 (d, J = 6.9 Hz, 3H) | [2] | |
| 5a | 86 | ¹H NMR, ¹³C NMR | ¹H NMR (DMSO-d₆): 8.87 (d, J = 8.9 Hz, 1H), 8.08 (d, J = 8.5 Hz, 2H), 7.97 (d, J = 8.5 Hz, 2H), 7.69 (d, J = 8.7 Hz, 2H), 7.50-7.40 (m, 5H), 5.38 (t, J = 8.9 Hz, 1H), 2.25 (m, 1H), 0.93 (d, J = 6.8 Hz, 3H), 0.90 (d, J = 6.8 Hz, 3H) | [2] |
Note: These compounds are derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a structural isomer of the topic compound, and illustrate the synthetic transformations and characterization of related structures.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Heterocyclic)-3-(sulfamoyl)benzoic acid Derivatives
This protocol describes the synthesis of a sulfonamide intermediate from this compound and a heterocyclic amine, a key step in the formation of sulfonylurea herbicides.
Materials:
-
This compound
-
Substituted heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve the heterocyclic amine (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(heterocyclic)-3-(sulfamoyl)benzoic acid derivative.
Protocol 2: General Procedure for the Synthesis of Sulfonylurea from a Sulfonamide Intermediate
This protocol outlines the conversion of the sulfonamide intermediate to the final sulfonylurea herbicide.
Materials:
-
N-(Heterocyclic)-3-(sulfamoyl)benzoic acid derivative (from Protocol 1)
-
Substituted isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Acetonitrile (B52724)
Procedure:
-
Dissolve the N-(heterocyclic)-3-(sulfamoyl)benzoic acid derivative (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted isocyanate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash column chromatography to yield the final sulfonylurea product.
Mandatory Visualization
Caption: Synthetic pathway for sulfonylurea herbicides.
Caption: Workflow for N-substituted sulfonamide synthesis.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a wide range of agrochemicals. Its dual functionality allows for the construction of complex molecules with diverse biological activities. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this versatile building block in the discovery of new and effective crop protection agents. Further derivatization of both the sulfonamide and carboxylic acid moieties can lead to the generation of large compound libraries for high-throughput screening and the identification of novel agrochemical leads.
References
Application Notes: High-Sensitivity Analysis of Hydroxyl-Containing Compounds Using 3-(Chlorosulfonyl)benzoic Acid Derivatization and RP-UHPLC/MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines a robust analytical methodology for the sensitive detection and quantification of compounds containing hydroxyl functional groups, such as sterols, acylglycerols, and related molecules. The protocol is centered around a charge-switch derivatization strategy using 3-(chlorosulfonyl)benzoic acid (Cl-SBA). This derivatization imparts a carboxylic acid moiety onto the analyte, enabling highly sensitive analysis in the negative ion mode by reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS). This method significantly enhances ionization efficiency and reduces in-source fragmentation, leading to lower limits of detection compared to conventional analyses in positive ion mode.[1][2]
The derivatization reaction is simple, reproducible, and stable, making it suitable for routine analysis.[1][2] The subsequent RP-UHPLC/MS/MS analysis provides excellent chromatographic resolution and selectivity for the resulting derivatives.[1][2]
Experimental Protocols
I. Derivatization Protocol for Analytes with Hydroxyl Groups
This protocol details the optimized procedure for the derivatization of target analytes with this compound.
Materials:
-
This compound (Cl-SBA)
-
Pyridine (B92270) (for HPLC, ≥99.9%)
-
Acetonitrile (B52724) (CH3CN, LC/MS grade)
-
Analyte sample or standard
-
Heating block or oven at 60°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare a 50 mg/mL solution of this compound in acetonitrile.
-
Sample Preparation: Dissolve the analyte sample in a suitable solvent. For biological samples like plasma, perform a lipid extraction (e.g., using the Bligh and Dyer method) and reconstitute the extract.
-
Derivatization Reaction:
-
To the analyte solution, add the this compound solution.
-
Add pyridine in a 4:1 molar ratio relative to the Cl-SBA. The use of pyridine is crucial for achieving a high and reproducible reaction yield.[1]
-
Vortex the mixture thoroughly.
-
-
Incubation: Incubate the reaction mixture at 60°C for 40 minutes. This has been identified as the optimal time and temperature for achieving maximum derivatization yield.[1][2]
-
Reaction Quenching & Preparation for Analysis: After incubation, the sample can be directly diluted with the initial mobile phase for RP-UHPLC/MS/MS analysis. No further workup is typically required.
Stability of Derivatives:
-
Short-term: The resulting derivatives are stable for at least 10 hours at 4°C.[1][2]
-
Long-term: The derivatives can be stored for up to 5 days at -80°C without significant degradation.[1][2]
II. RP-UHPLC/MS/MS Analysis Protocol
This protocol describes the instrumental setup for the analysis of the this compound derivatives.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
-
Column: A reversed-phase C18 column with sub-2-μm particles is recommended for optimal separation.
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile and isopropanol (B130326) (e.g., in a 90:10 v/v ratio) with the same buffer concentration as Mobile Phase A.
-
Flow Rate: A typical flow rate for UHPLC columns is in the range of 0.3-0.5 mL/min.
-
Gradient Elution: An optimized gradient is crucial for the separation of derivatives. A representative gradient is as follows:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute the derivatives.
-
Include an isocratic step at a high percentage of Mobile Phase B at the end of the run to elute any non-derivatized, nonpolar compounds.[1]
-
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: Typically 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Key Parameters: The following parameters should be optimized for the specific instrument and derivatives being analyzed:
-
Nebulizer Gas
-
Heating Gas
-
Curtain Gas
-
Source Temperature
-
IonSpray Voltage
-
Collision Energy (CE) and Declustering Potential (DP) for each MRM transition.
-
Data Presentation
The derivatization with this compound allows for highly sensitive quantification. The method has been shown to be accurate, with calibration curves exhibiting high linear regression coefficients.[1][2]
Table 1: Summary of Quantitative Performance
| Analyte Class | Limit of Detection (LOD) Range | Linearity (R²) | Notes |
| Free Sterols | 15–25 pmol/mL of plasma | > 0.99 | Significant improvement in sensitivity is achieved with this method.[1][2] |
| Monoacylglycerols | Data not specified in primary literature | > 0.99 | The method is applicable for qualitative and quantitative analysis.[1] |
| Diacylglycerols | Data not specified in primary literature | > 0.99 | Derivatization allows for the resolution of individual isomers.[1] |
| Tocopherols | Data not specified in primary literature | > 0.99 | Analysis is performed in negative ion mode, which is not typical for this class.[1] |
Note: The detailed quantitative data, including specific LODs, LOQs, and linearity ranges for a wide range of individual compounds, are available in the supplementary information of the primary research article by Peterka et al. in Analytical Chemistry.
Mandatory Visualizations
Derivatization Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic attack of the analyte's hydroxyl group on the sulfur atom of the sulfonyl chloride, with pyridine acting as a base to facilitate the reaction.
Caption: Reaction mechanism for the derivatization of a hydroxyl-containing analyte with this compound.
Experimental Workflow
The overall experimental workflow encompasses sample preparation, derivatization, and subsequent analysis by RP-UHPLC/MS/MS.
Caption: Overall experimental workflow from sample preparation to data analysis.
References
Application Notes and Protocols for Sulfonamide Formation with 3-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental procedures for the synthesis of sulfonamides utilizing 3-(chlorosulfonyl)benzoic acid as a key starting material. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The protocols outlined below describe the reaction of this compound with various primary and secondary amines to yield the corresponding 3-(sulfamoyl)benzoic acid derivatives. These methods are foundational for the development of novel therapeutic agents.
The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the formation of a stable sulfonamide bond. The presence of the carboxylic acid moiety on the aromatic ring offers a valuable handle for further chemical modifications, making this compound a versatile building block in drug discovery.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 3-(sulfamoyl)benzoic acid derivatives from this compound and representative amines. The data is compiled from literature sources and represents typical yields obtained under the described experimental conditions.[1]
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclopropylamine | 3-(N-Cyclopropylsulfamoyl)benzoic acid | EDC, DMAP, DCM/DMF | - | [1] |
| Morpholine | 3-(Morpholinosulfonyl)benzoic acid | EDC, DMAP, DCM/DMF | - | [1] |
| p-Bromoaniline | 3-(N-(4-Bromophenyl)sulfamoyl)benzoic acid | Aqueous medium | - | [1] |
| Benzylamine | 5-(N-Benzylsulfamoyl)-2-chlorobenzoic acid | EDC, DMAP, DCM/DMF | Good | [1] |
Note: Specific yield percentages for the initial sulfonamide formation from this compound were not detailed in the primary source, but the subsequent amide coupling reactions proceeded in good to high yields (68-72%). The synthesis of the initial sulfamoylbenzoic acids was a preceding step.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(N-Substituted-sulfamoyl)benzoic Acids
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in an aqueous medium.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., cyclopropylamine, morpholine, aniline)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
To this solution, add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-(N-substituted-sulfamoyl)benzoic acid can be further purified by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of 3-(N-Substituted-sulfamoyl)-N-substituted-benzamides
This protocol describes a one-pot procedure for the synthesis of N-substituted 3-(sulfamoyl)benzamides, where both the sulfonamide and carboxamide functionalities are formed in a single pot by treating this compound with an excess of the amine.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., p-chloroaniline, morpholine, pyrrolidine, cyclopropylamine, benzylamine) (excess)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add an excess of the desired amine (e.g., 3-4 eq) and a base such as triethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bis-substituted product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-(sulfamoyl)benzoic acids.
Caption: Logical relationship of the synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: 3-(Chlorosulfonyl)benzoic Acid Handling and Workup
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of 3-(Chlorosulfonyl)benzoic acid during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a chemical compound containing both a carboxylic acid and a highly reactive chlorosulfonyl functional group.[1] The sulfonyl chloride group is susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the corresponding sulfonic acid, 3-sulfobenzoic acid.[2][3] This reactivity is crucial for its role in synthesis but also makes it sensitive to moisture.[4]
Q2: What are the primary signs of hydrolysis of this compound in my sample?
A2: The most common indication of hydrolysis is a lower than expected yield of the desired product and the recovery of a significant amount of a water-soluble compound, which is likely 3-sulfobenzoic acid.[2] You may also observe changes in the physical appearance of the product, such as a sticky or clumpy consistency instead of a crystalline solid.
Q3: How can I minimize hydrolysis during the quenching step of my reaction?
A3: Rapid quenching at low temperatures is critical. The reaction mixture should be poured onto crushed ice or an ice-water slurry quickly while ensuring vigorous stirring.[2] Maintaining the temperature of the aqueous mixture between 0-5°C is crucial to slow down the rate of hydrolysis.[2]
Q4: Is it necessary to wash the crude this compound with water?
A4: Washing with cold deionized water is a common step to remove acidic impurities.[2] However, to minimize hydrolysis, the washing should be performed quickly with ice-cold water, and the product should not be left in contact with water for an extended period.[2]
Q5: What is an anhydrous workup, and when should I consider it?
A5: An anhydrous workup avoids the use of water altogether. This can be achieved by removing excess reagents like chlorosulfonic acid under reduced pressure.[2] This method is recommended if hydrolysis remains a significant issue despite taking precautions during an aqueous workup.
Q6: What are suitable solvents for the recrystallization of this compound?
A6: A mixture of ethanol (B145695) and water is a commonly used solvent system for recrystallization.[2] Other potential solvents include acetic acid or toluene.[2] The choice of solvent will depend on the impurities you are trying to remove.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of white precipitate after quenching | Significant hydrolysis of the product to the water-soluble 3-sulfobenzoic acid.[2] | Ensure rapid quenching onto crushed ice with vigorous stirring to maintain a temperature of 0-5°C. Filter the product immediately after quenching.[2] |
| Product is oily or clumpy, not a free-flowing solid | Presence of residual water or the hydrolyzed product, which can be hygroscopic. | After filtration, wash the product quickly with minimal ice-cold water. Dry the product thoroughly under vacuum. Consider an anhydrous workup if the problem persists.[2] |
| Difficulty filtering the product | The precipitate is too fine or has become gummy due to partial hydrolysis. | Allow the quenched mixture to stir briefly in the ice bath (15-20 minutes) to allow for better crystal formation before filtration.[2] Ensure the filtration setup is ready before quenching for a rapid process. |
| Product purity is low despite recrystallization | Co-crystallization of impurities or hydrolysis during the recrystallization process. | For recrystallization with ethanol/water, dissolve the crude product in the minimum amount of hot ethanol and add hot water dropwise until turbidity is observed, then allow to cool slowly.[2][5] Avoid prolonged heating in the presence of water. |
Experimental Protocols
Detailed Workup Protocol to Minimize Hydrolysis
-
Preparation : Before starting the workup, prepare a large beaker containing a slurry of crushed ice and water. Ensure your vacuum filtration apparatus is assembled and ready for immediate use.
-
Quenching : Once the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto the vigorously stirred ice-water slurry. Monitor the temperature of the slurry, ensuring it remains between 0-5°C.[2]
-
Precipitation and Stirring : A white precipitate of this compound should form. Continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure complete precipitation.[2]
-
Filtration : Immediately collect the solid product by vacuum filtration. Do not delay this step, as prolonged contact with the acidic aqueous environment will promote hydrolysis.[2]
-
Washing : Wash the filter cake with several small portions of ice-cold deionized water. The goal is to wash away any remaining acid until the filtrate is neutral to pH paper.[2] Perform this step as quickly as possible.
-
Drying : Press the filter cake firmly to remove as much water as possible. Transfer the solid to a desiccator and dry thoroughly under vacuum over a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium chloride).
Recrystallization Protocol
-
Solvent Selection : A mixture of ethanol and water is often effective.[2]
-
Dissolution : Place the crude, dry this compound in a flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.[2]
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly under vacuum.[5]
Visualizations
References
troubleshooting byproduct formation in chlorosulfonation of benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting byproduct formation during the chlorosulfonation of benzoic acid.
Troubleshooting Guide: Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve common challenges.
Question: I am observing a significant amount of the para-isomer, 4-(chlorosulfonyl)benzoic acid, in my product mixture. How can I minimize its formation?
Answer:
The formation of the para-isomer is a common side reaction. While the carboxylic acid group of benzoic acid is a meta-director, reaction conditions can influence the isomeric distribution.
-
Cause 1: High Reaction Temperature. Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of the thermodynamically favored, but kinetically slower-forming para-isomer. At temperatures exceeding 100°C, chlorosulfonic acid may also decompose, generating sulfur trioxide (SO₃), which can alter the reaction pathway.[1]
-
Cause 2: Extended Reaction Time. Prolonged reaction times, even at moderate temperatures, can lead to equilibration, favoring the formation of the more stable para-isomer.[1]
Solutions:
-
Temperature Control: Maintain a consistent and lower reaction temperature. For the chlorosulfonation of benzoic acid, a temperature range of 20°C to 90°C is often employed.[1] Precise temperature control is critical for minimizing the formation of the para-isomer.
-
Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the benzoic acid starting material. The reaction should be stopped once the starting material is consumed to avoid prolonged reaction times that can lead to the formation of the undesired isomer.[1]
Question: My final product is contaminated with a high-melting, insoluble white solid. What is this byproduct and how can I prevent it?
Answer:
This byproduct is likely a diaryl sulfone. The formation of sulfones is a known side reaction in chlorosulfonation reactions.[1]
-
Cause: Diaryl sulfones are typically formed at higher reaction temperatures. They arise from the electrophilic substitution of a second benzoic acid molecule by the initially formed 3-(chlorosulfonyl)benzoic acid.[1]
Prevention:
-
Maintain Low Reaction Temperature: The most effective way to prevent sulfone formation is to maintain a lower reaction temperature throughout the addition of reagents and the subsequent stirring period.[1]
-
Control Stoichiometry: Using a slight excess of chlorosulfonic acid can help to ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability for the side reaction that forms the sulfone.[1]
Question: The yield of my desired this compound is low, and I am recovering a significant amount of a water-soluble compound. What is happening?
Answer:
You are likely observing the hydrolysis of your product, this compound, to 3-sulfobenzoic acid. The chlorosulfonyl group is highly reactive and susceptible to hydrolysis.[1]
-
Cause: This typically occurs during the workup step if the product is exposed to water or moisture for an extended period, especially at elevated temperatures. The quenching process, where the reaction mixture is added to ice, must be performed carefully.[1]
Solutions:
-
Rapid Quenching and Filtration: Pour the reaction mixture onto crushed ice quickly and ensure the temperature of the resulting aqueous mixture remains low (0-5°C).[1]
-
Immediate Filtration: Do not allow the precipitated product to sit in the acidic aqueous solution for an extended period. Filter the solid product as soon as possible after quenching.[1]
-
Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure, taking appropriate safety precautions.[1]
Question: I am observing the formation of a disulfonated byproduct. How can this be avoided?
Answer:
Disulfonation occurs when a second chlorosulfonyl group is introduced onto the benzoic acid ring.
-
Cause: This side reaction is favored by a large excess of chlorosulfonic acid and/or high reaction temperatures.[1]
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to benzoic acid. While an excess is necessary, a very large excess (e.g., >5 equivalents) should be avoided. A common ratio is approximately 3 moles of chlorosulfonic acid to 1 mole of benzoic acid.[1]
-
Lower Reaction Temperature: As with other side reactions, maintaining a lower reaction temperature will disfavor the second electrophilic substitution, which is more difficult due to the deactivating nature of the first sulfonyl chloride group.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the chlorosulfonation of benzoic acid?
A1: The reaction proceeds via electrophilic aromatic substitution. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid. This electrophile then attacks the electron-rich benzene (B151609) ring, with the meta-position being favored due to the directing effect of the carboxylic acid group.[1]
Q2: Why is a large excess of chlorosulfonic acid typically used in this reaction?
A2: Chlorosulfonic acid serves as both the reactant and the solvent. Using it in excess ensures that the reaction mixture remains stirrable and that there is sufficient reagent to drive the reaction to completion.[1]
Q3: What are the best practices for purifying the crude this compound?
A3: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system is a mixture of ethanol (B145695) and water. Other potential solvents include acetic acid or toluene, depending on the specific impurities present. The general procedure involves dissolving the crude product in a minimum amount of hot solvent, optionally treating with activated charcoal to remove colored impurities, followed by hot filtration and slow cooling to induce crystallization.
Data Presentation
Table 1: Influence of Reaction Temperature on Byproduct Formation (Illustrative)
| Reaction Temperature (°C) | Desired Product Yield (3-isomer, %) | para-Isomer Formation (%) | Diaryl Sulfone Formation (%) |
| 20-40 | Higher | Lower | Minimal |
| 80-90 | Moderate | Moderate | Low |
| >100 | Lower | Higher | Significant |
Note: This table provides illustrative trends based on qualitative descriptions in the literature. Actual yields will vary based on specific reaction conditions.
Table 2: Effect of Stoichiometry on Byproduct Formation (Illustrative)
| Molar Ratio (Chlorosulfonic Acid : Benzoic Acid) | Desired Product Yield (%) | Disulfonation (%) |
| 3 : 1 | Good | Low |
| 5 : 1 | May decrease due to byproduct formation | Moderate |
| > 5 : 1 | Lower | Higher |
Note: This table illustrates general trends. An optimal ratio should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to favor the formation of the meta-isomer and minimize byproducts.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (3.0 molar equivalents). Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add benzoic acid (1.0 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[1]
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.[1]
-
Isolation: A white precipitate will form. Continue stirring for 15-20 minutes in the ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
Protocol 2: Purification of this compound by Recrystallization
This protocol can be used to purify the crude product and remove impurities like the para-isomer or sulfones.
-
Solvent Selection: A suitable solvent system is a mixture of ethanol and water. Other potential solvents include acetic acid or toluene. The choice depends on the specific impurities present.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities (like sulfones).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Reaction pathway for the chlorosulfonation of benzoic acid.
Caption: Troubleshooting workflow for byproduct analysis.
Caption: Relationship of reaction parameters to product purity.
References
Technical Support Center: Optimization of Derivatization with 3-(Chlorosulfonyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of reaction conditions for derivatization with 3-(chlorosulfonyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization procedure in a question-and-answer format.
Issue 1: Low or No Derivatization Yield
-
Question: I am observing a very low yield of my derivatized product, or no product at all. What are the potential causes and how can I resolve this?
-
Answer: Low or non-existent derivatization yield is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting this problem:
-
Presence of Water: The chlorosulfonyl group of this compound is highly susceptible to hydrolysis.[1] Any moisture in the reaction will lead to the formation of the corresponding sulfonic acid, which is unreactive for derivatization.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely dried prior to the addition of the derivatization reagent.[1]
-
-
Inadequate Basic Conditions: The derivatization reaction with this compound requires a basic environment. The base, typically pyridine (B92270), acts as a catalyst and neutralizes the hydrochloric acid byproduct formed during the reaction.[2] Insufficient base can lead to a minimal and non-reproducible reaction yield.[2]
-
Suboptimal Reaction Temperature and Time: The kinetics of the derivatization reaction are dependent on both temperature and time.
-
Analyte-Specific Reactivity: The reactivity of the functional group on your analyte (e.g., primary vs. secondary amine, sterically hindered alcohol) can significantly impact the reaction rate and yield.
-
Solution: Sterically hindered functional groups may require more forcing conditions, such as higher temperatures, longer reaction times, or a higher concentration of the derivatization reagent.
-
-
Issue 2: Presence of Multiple or Unexpected Products (Side Reactions)
-
Question: My analysis shows the presence of multiple peaks, suggesting side reactions have occurred. What are these byproducts and how can I minimize them?
-
Answer: The formation of side products is often indicative of specific, preventable reactions. Here are common side reactions and their solutions:
-
Hydrolysis of the Derivatization Reagent: As mentioned previously, the primary side reaction is the hydrolysis of this compound to 3-sulfobenzoic acid.[1]
-
Solution: Strict adherence to anhydrous reaction conditions is paramount.[1]
-
-
Diaryl Sulfone Formation: At higher temperatures, a diaryl sulfone byproduct can form.[1] This occurs through an electrophilic substitution reaction.
-
Solution: Maintain a lower and consistent reaction temperature to minimize the formation of this byproduct.[1]
-
-
Disulfonation: The use of a large excess of the chlorosulfonyl reagent or high reaction temperatures can lead to the addition of a second chlorosulfonyl group to the analyte, if it possesses multiple reactive sites.[1]
-
Solution: Carefully control the stoichiometry of the derivatization reagent and maintain optimal reaction temperatures.
-
-
Reaction with the Carboxylic Acid Group: this compound itself has a carboxylic acid group which can potentially participate in side reactions under certain conditions.
-
Solution: The reaction conditions for derivatization with the sulfonyl chloride group are typically mild enough that the carboxylic acid does not interfere. However, if you are using activating agents for the carboxylic acid in a subsequent step, ensure the sulfonyl group has fully reacted first.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary purpose of derivatization with this compound?
-
A1: Derivatization with this compound is employed to modify the structure of an analyte to improve its analytical properties.[2][3] This can enhance peak shape, improve chromatographic performance, and increase ionization efficiency and sensitivity in mass spectrometry.[2][3] A key application is to introduce a "charge-switch" to enable the detection of certain lipid classes in negative ion mode mass spectrometry, which can lead to higher stability and sensitivity.[2]
-
-
Q2: What functional groups can be derivatized with this compound?
-
A2: this compound primarily reacts with nucleophilic functional groups such as primary and secondary amines, alcohols, and phenols to form sulfonamides and sulfonic esters, respectively.[2]
-
Reaction Conditions
-
Q3: What is the role of pyridine in the reaction? Are there alternatives?
-
A3: Pyridine serves two main purposes: it acts as a catalyst for the reaction and as a base to neutralize the hydrochloric acid that is formed.[2] A basic environment is essential for the reaction to proceed efficiently.[2] While pyridine is commonly used, other non-nucleophilic tertiary amines like triethylamine (B128534) (TEA), often with the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be used as alternatives.
-
-
Q4: What solvent should I use for the derivatization reaction?
-
A4: Anhydrous aprotic solvents are recommended to avoid hydrolysis of the derivatization reagent. Acetonitrile (B52724) is a commonly used solvent for this reaction.[2]
-
-
Q5: How do I stop the derivatization reaction?
Post-Reaction Workup
-
Q6: How can I remove excess derivatization reagent and byproducts after the reaction?
-
A6: A common method for post-reaction cleanup is liquid-liquid extraction. For example, the Folch lipid extraction protocol can be used to reduce the excess derivatization agent and pyridine.[2] The composition of the aqueous phase in the extraction can be adjusted (e.g., acidic, neutral, or basic) to optimize the removal of impurities.[2]
-
Experimental Protocols & Data
Optimized Derivatization Protocol for Lipids
The following protocol is adapted from a published method for the derivatization of acylglycerols, sterols, and prenols for RP-UHPLC/MS/MS analysis.[2]
-
Sample Preparation: If the sample is in a complex matrix like plasma, perform a protein precipitation step.[2] Dry the sample completely.
-
Reagent Preparation:
-
Prepare a solution of pyridine in anhydrous acetonitrile (e.g., 392.8 mg/mL).
-
Prepare a solution of this compound in anhydrous acetonitrile (e.g., 50 mg/mL).
-
-
Derivatization Reaction:
-
Redissolve the dried sample residue in the pyridine solution.
-
Add the this compound solution.
-
Incubate the reaction mixture in a shaking water bath at 60°C for 40 minutes.[2]
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v) and water.[2]
-
Stir vigorously and then centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the derivatized analytes.
-
Quantitative Data Summary
The following tables summarize the optimized reaction conditions found for the derivatization of lipids for RP-UHPLC/MS/MS analysis.[2]
| Parameter | Investigated Range | Optimal Condition |
| Molar Ratio of Pyridine to Cl-SBA | 0:1, 1:1, 2:1, 4:1, 6:1 | Analyte Dependent |
| Concentration of Derivatization Agent | 10, 50, 100, 150 mg/mL | 50 mg/mL |
| Reaction Temperature | 20, 40, 60 °C | 60 °C |
| Reaction Time | 5, 10, 20, 40, 60 min | 40 min |
Table 1: Summary of Optimized Derivatization Reaction Parameters for Lipids.
| Temperature (°C) | Reaction Time (min) | Outcome |
| 60 | 40 | Optimal yield |
| 20 | 60 | Comparable yield to 60°C/40 min |
Table 2: Comparison of Reaction Temperature and Time for Lipid Derivatization.
Visualizations
References
Technical Support Center: Optimizing Sulfonamide Synthesis with 3-(Chlorosulfonyl)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of sulfonamides synthesized from 3-(chlorosulfonyl)benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of sulfonamides from this compound?
A1: Low yields in this synthesis are typically attributed to several factors:
-
Hydrolysis of this compound: The chlorosulfonyl group is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. This can occur if moisture is present in the reagents or solvent.
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, choice of base, and solvent can significantly impact the reaction's efficiency.
-
Side reactions: The formation of byproducts, such as sulfones, can reduce the yield of the desired sulfonamide.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly, leading to incomplete conversion.
-
Product loss during workup and purification: The sulfonamide product may be lost during extraction or recrystallization steps.
Q2: How can I minimize the hydrolysis of this compound during the reaction?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:
-
Using freshly dried solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all glassware is thoroughly dried before use.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is essential to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Common bases include pyridine (B92270) and triethylamine (B128534) (TEA). The choice of base can influence the reaction rate and yield. Pyridine can sometimes act as a nucleophilic catalyst, potentially accelerating the reaction. However, an excess of a tertiary amine base like triethylamine is commonly used.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials (the amine and hydrolyzed this compound) and side products like the corresponding sulfonic acid. Purification is typically achieved through recrystallization.[1] If the product is an acidic sulfonamide, it can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive this compound (hydrolyzed).2. Poorly reactive amine.3. Insufficient reaction time or temperature. | 1. Use fresh or properly stored this compound. Ensure anhydrous conditions.2. For weakly nucleophilic amines, consider using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or increasing the reaction temperature.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of a Water-Soluble Byproduct | Hydrolysis of the chlorosulfonyl group to sulfonic acid. | Rigorously exclude water from the reaction mixture by using dry solvents and an inert atmosphere. |
| Formation of an Insoluble White Solid (other than product) | Possible formation of a sulfone byproduct, especially at higher temperatures. | Maintain the recommended reaction temperature and avoid excessive heating. |
| Difficulty in Isolating the Product during Aqueous Workup | The product may be soluble in the aqueous or organic phase depending on the pH and its structure. | Adjust the pH of the aqueous layer to ensure the product precipitates or is extracted into the desired phase. For acidic sulfonamides, extraction from an acidic solution is generally effective. |
| Product appears oily or does not solidify | Presence of impurities or residual solvent. | Attempt purification by column chromatography or try different recrystallization solvents. Ensure the product is thoroughly dried under vacuum. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize how different reaction parameters can affect the yield of sulfonamide synthesis. While specific comparative data for this compound is limited in the literature, the following tables provide representative yields for analogous reactions with other aromatic sulfonyl chlorides to illustrate general trends.
Table 1: Effect of Base on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | ~100 | [2] |
| p-Toluenesulfonyl chloride | Aniline | Triethylamine | THF | 0 - RT | 86 | [2] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | Diethyl ether | 0 | 85 | [2] |
Table 2: Effect of Solvent on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 | High (unspecified) | [3] |
| Benzenesulfonyl chloride | Benzylamine | Triethylamine | Acetonitrile | 0 | Poor (unspecified) | [3] |
| Benzenesulfonyl chloride | Benzylamine | Triethylamine | Tetrahydrofuran (THF) | 0 | Poor (unspecified) | [3] |
| Benzenesulfonyl chloride | Benzylamine | Triethylamine | Ethyl Acetate | 0 | Poor (unspecified) | [3] |
Note: This data highlights the significant impact of solvent choice on yield.
Table 3: Effect of Temperature on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | -20 | Significant sulfonamide formation | [3] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 | Optimal for related sulfinamide synthesis | [3] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 25 | Slightly lower yield than 0°C | [3] |
Note: Temperature can influence both reaction rate and the prevalence of side reactions.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Pyridine or Triethylamine (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0-1.2 equivalents) and the base (2-3 equivalents) in the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude sulfonamide product in a minimum amount of a hot solvent in which the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis of sulfonamides.
Caption: A troubleshooting flowchart for low yield in sulfonamide synthesis.
References
Technical Support Center: Purification of 3-(Chlorosulfonyl)benzoic Acid Derivatives by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(chlorosulfonyl)benzoic acid derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound derivatives?
Recrystallization is a purification technique for solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2][3] An impure sample is dissolved in a minimum amount of a hot solvent to create a saturated solution.[1][4] As the solution cools, the solubility of the desired compound decreases, leading to the formation of purified crystals.[2][5] The impurities, ideally, remain dissolved in the cold solvent and are removed during filtration.[1][3]
Q2: How do I select an appropriate solvent for my this compound derivative?
The ideal solvent for recrystallization should:
-
Completely dissolve the compound at an elevated temperature but have low solubility for the compound at low temperatures.[3]
-
Not react chemically with the compound.[3] The sulfonyl chloride group is susceptible to hydrolysis, so anhydrous solvents are often preferred.
-
Dissolve impurities readily at all temperatures or not at all.[3]
-
Be volatile enough to be easily removed from the purified crystals.[3]
-
Be non-toxic, inexpensive, and non-flammable if possible.[3]
Commonly, solvents are chosen through trial and error or by consulting literature for similar compounds. For aromatic sulfonyl chlorides, chlorinated hydrocarbons or aromatic hydrocarbons like benzene (B151609) and toluene (B28343) have been used.[6]
Q3: Can I use a solvent mixture for recrystallization?
Yes, a mixed solvent system can be effective when no single solvent meets all the criteria. This typically involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is sparingly soluble. The compound is first dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals.[7][8][9] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the concentration of the solute is too high.[7][8] To prevent this, you can try:
-
Using a larger volume of solvent.[7]
-
Slowing down the cooling process.[8]
-
Scratching the inside of the flask with a glass rod to induce crystallization.[7]
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent was used.
-
Solution: Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.[1]
-
-
Possible Cause: The chosen solvent is inappropriate for the compound.
-
Solution: Refer to literature for suitable solvents for similar compounds or perform small-scale solubility tests with different solvents.
-
-
Possible Cause: The "insoluble" material is actually an impurity.
-
Solution: If a small amount of material remains undissolved after adding a reasonable amount of solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the solution to cool.[9]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.[1][7][8]
-
Possible Cause: The solution is supersaturated.[1][7]
-
Solution: Induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus.[1][5][7] The tiny scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution.[1][5] This provides a template for crystal growth.
-
-
-
Possible Cause: The cooling process was too rapid.
Problem 3: The product is an oil and will not crystallize.
-
Possible Cause: The presence of impurities is disrupting crystal lattice formation.[10]
-
Solution: Ensure the starting material is of reasonable purity. If necessary, perform a preliminary purification step like a column chromatography.[10]
-
Problem 4: The recovery yield is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1]
-
Solution: In future experiments, use the minimum amount of hot solvent necessary to dissolve the compound.
-
-
Possible Cause: The crystals were washed with a solvent that was not ice-cold.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration to minimize redissolving the product.[1]
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
Data Presentation
Table 1: General Solvent Selection Guide for Aromatic Sulfonyl Chlorides
| Solvent Class | Examples | Suitability for Recrystallization | Notes |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Often suitable | Good solvating power. Ensure anhydrous conditions to prevent hydrolysis. |
| Aromatic Hydrocarbons | Toluene, Benzene | Frequently used | Can be effective, but be aware of potential toxicity (especially benzene).[6] |
| Ethers | Diethyl ether, Tetrahydrofuran | Can be used, often in mixed systems | May be too good of a solvent, leading to lower recovery. |
| Esters | Ethyl acetate | Potential for use | Polarity can be beneficial for some derivatives. |
| Alkanes | Hexane, Heptane | Typically used as the "poor" solvent | Good for precipitating the compound from a more polar solvent. |
| Alcohols | Ethanol, Methanol | Use with caution | Can react with the sulfonyl chloride group to form sulfonates. |
| Water | Not Recommended | Prone to hydrolysis of the sulfonyl chloride group. |
Experimental Protocols
Detailed Methodology for Recrystallization of a this compound Derivative
-
Solvent Selection: Based on preliminary tests or literature, select a suitable solvent or solvent pair.
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently on a hot plate while stirring continuously until the solid completely dissolves.[5][11] Add more hot solvent in small portions if necessary to achieve full dissolution.[5] Avoid adding a large excess.[1]
-
-
Hot Filtration (if necessary):
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.[4][5] Covering the flask can slow the cooling rate.[5]
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize crystal formation.[5]
-
If crystals do not form, induce crystallization by scratching the inside of the flask or adding a seed crystal.[1][5]
-
-
Isolation of Crystals:
-
Drying:
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.
-
Mandatory Visualization
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability of 3-(Chlorosulfonyl)benzoic Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(chlorosulfonyl)benzoic acid and its derivatives under common analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. The sulfonyl chloride group is susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid. This reaction is a common issue with all sulfonyl chlorides.[1][2] It is crucial to use anhydrous solvents and thoroughly dry all glassware to minimize this degradation.
Q2: How stable is the this compound reagent in storage?
A2: this compound is sensitive to moisture. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place. The stability of the reagent is compromised by exposure to atmospheric moisture, leading to hydrolysis.
Q3: What are the optimal conditions for derivatization with this compound for LC-MS analysis of lipids?
A3: For the derivatization of lipids for RP-UHPLC/MS/MS analysis, an optimal yield can be achieved with a reaction time of 40 minutes at 60°C. The reaction is typically carried out in acetonitrile (B52724) with pyridine (B92270) added as a base.[3] The presence of a base like pyridine is essential to neutralize the hydrochloric acid formed during the reaction and to catalyze the derivatization.
Q4: How stable are the derivatives formed with this compound?
A4: The stability of the resulting sulfonate ester derivatives depends on the storage conditions. For lipid derivatives prepared for RP-UHPLC/MS/MS analysis, short-term stability is maintained for up to 10 hours at 4°C, and long-term stability is preserved for at least 5 days at -80°C.[3] The thermal stability of the derivatives during GC analysis is a consideration, as sulfonate esters can degrade at high temperatures.[4][5][6]
Q5: Can I use this compound for derivatizing analytes for GC analysis?
A5: Yes, this compound can be used for derivatization for GC analysis. However, it is important to ensure that the resulting derivatives are thermally stable at the temperatures used in the GC injector and column. It is also critical to remove any excess derivatizing reagent before analysis, especially when using polar GC columns like those with polyethylene (B3416737) glycol stationary phases, as the reagent can damage the column.[7]
Troubleshooting Guides
Low Derivatization Yield
| Symptom | Possible Cause | Recommended Action |
| Low or no product peak in chromatogram | Hydrolysis of this compound reagent | Ensure all solvents are anhydrous and glassware is thoroughly dried. Store the reagent under inert gas if possible. |
| Incomplete reaction | Increase reaction time or temperature. Optimize the molar ratio of the derivatization reagent to the analyte. For less reactive functional groups, a catalyst may be necessary.[8] | |
| Presence of interfering substances in the sample matrix | Clean up the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization. | |
| Degradation of the derivative | Analyze the sample as soon as possible after derivatization. For storage, use low temperatures (-20°C or -80°C).[3] |
Poor Peak Shape in Chromatography
| Symptom | Possible Cause | Recommended Action |
| Tailing peaks in GC analysis | Interaction of underivatized analyte with the GC column | Ensure complete derivatization by optimizing reaction conditions. Use a GC column with a more inert stationary phase.[9] |
| Contamination of the GC inlet liner | Clean or replace the injector liner regularly.[9] | |
| Broad peaks in LC analysis | Poor solubility of the derivative in the mobile phase | Adjust the mobile phase composition to improve solubility. |
| On-column degradation | Investigate the stability of the derivative in the mobile phase at the column temperature. Lowering the column temperature may improve stability.[10] |
Extraneous Peaks in Chromatogram
| Symptom | Possible Cause | Recommended Action |
| Presence of unexpected peaks | Hydrolysis of the derivatizing reagent | A peak corresponding to the sulfonic acid hydrolysis product may be present. Improve anhydrous conditions during the reaction. |
| Side reactions | The presence of multiple reactive sites on the analyte can lead to multiple products. Optimize reaction conditions (e.g., stoichiometry, temperature) to favor the desired product. | |
| Contamination from reagents or solvents | Run a reagent blank (all components except the analyte) to identify the source of the extraneous peaks. Use high-purity reagents and solvents. |
Quantitative Data
Table 1: Stability of Lipid Derivatives of this compound
| Condition | Stability | Reference |
| Short-term storage | 10 hours at 4°C | [3] |
| Long-term storage | 5 days at -80°C | [3] |
Table 2: First-Order Rate Constants for the Solvolysis of para-Substituted Benzenesulfonyl Chlorides in Water
| Substituent | Temperature (°C) | Rate Constant (k x 104 s-1) | Reference |
| 4-MeO | 15 | 23.89 | [1] |
| 4-Me | 15 | 13.57 | [1] |
| 4-H | 15 | 11.04 | [1] |
| 4-Br | 15 | 7.447 | [1] |
| 4-NO2 | 15 | 9.373 | [1] |
Note: This data for para-substituted compounds can provide a relative indication of the reactivity of the meta-substituted this compound.
Experimental Protocols
Protocol 1: Derivatization of Lipids for RP-UHPLC/MS/MS Analysis
This protocol is adapted from a method for the derivatization of acylglycerols, sterols, and prenols.[3]
Materials:
-
This compound solution (50 mg/mL in anhydrous acetonitrile)
-
Pyridine solution (e.g., 10% v/v in anhydrous acetonitrile)
-
Dried lipid extract
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract in a reaction vial, add 100 µL of the this compound solution.
-
Add 50 µL of the pyridine solution. The amount of pyridine may need to be optimized depending on the sample.
-
Vortex the mixture thoroughly.
-
Heat the reaction vial at 60°C for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for dilution and injection into the LC-MS system.
Protocol 2: General Derivatization for GC-MS Analysis
This is a general starting protocol. Optimization of reaction time, temperature, and solvent may be necessary for specific analytes.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Dried analyte
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the analyte is completely dry. Remove any residual water by evaporation under a stream of nitrogen or by lyophilization.[9]
-
Dissolve the dried analyte in a suitable volume of anhydrous solvent in a GC vial.
-
Add an excess of this compound (e.g., 1.5 to 2-fold molar excess).
-
Add an appropriate amount of anhydrous base to act as a catalyst and acid scavenger.
-
Cap the vial tightly and heat at a suitable temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes). Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.[8]
-
Cool the reaction mixture to room temperature.
-
If necessary, perform a workup step to remove excess reagent and byproducts. This may involve liquid-liquid extraction or solid-phase extraction.
-
The derivatized sample is then ready for GC-MS analysis.
Visualizations
Caption: A generalized experimental workflow for derivatization with this compound.
Caption: The primary degradation pathway of this compound via hydrolysis.
Caption: A decision tree for troubleshooting low derivatization yields.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Novel Charge-Switch Derivatization Method Using this compound for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Managing the Reactivity of the Chlorosulfonyl Group
Welcome to the technical support center for managing the reactivity of the chlorosulfonyl (-SO₂Cl) group. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments with complex molecules containing this highly reactive functional group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my sulfonylation reaction?
A1: Low yields are a common issue and can stem from several factors. The most frequent cause is the degradation of the sulfonyl chloride starting material due to hydrolysis.[1] Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][2] Other significant causes include poor reactivity of the nucleophile (amine or alcohol), suboptimal reaction conditions (temperature, solvent, base), and steric hindrance.[1][3]
Q2: How can I check the quality of my sulfonyl chloride reagent?
A2: Degradation of the sulfonyl chloride is a primary suspect in failed reactions.[4] To check its quality, you can perform a small-scale control reaction with a simple, reliable nucleophile like benzylamine. If this reaction fails to produce the expected sulfonamide, your sulfonyl chloride has likely degraded. For a more rigorous check, purity can be assessed by ¹H NMR spectroscopy. It is crucial to store sulfonyl chlorides under an inert atmosphere (N₂ or Ar) and in a desiccator to prevent hydrolysis.[4]
Q3: Which base is best for synthesizing a sulfonamide from a sulfonyl chloride and an amine?
A3: The choice of base is critical for scavenging the HCl byproduct generated during the reaction.[3][5]
-
Pyridine: Often used as both a base and a solvent, it can effectively catalyze the reaction.[2]
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic hindered bases used to scavenge HCl without competing with the substrate amine.[1][5]
-
4-Dimethylaminopyridine (B28879) (DMAP): Used in catalytic amounts along with a stoichiometric base like TEA, DMAP can significantly accelerate reactions, especially with sterically hindered or poorly nucleophilic substrates, by forming a highly reactive sulfonyl-DMAP intermediate.[1]
Q4: My amine is electron-deficient or sterically hindered. How can I improve the reaction?
A4: For less nucleophilic amines, more forcing conditions or a catalyst may be necessary.[3] Consider increasing the reaction temperature, but monitor for decomposition. The addition of a catalyst like DMAP is highly recommended.[1] Alternatively, using a more reactive sulfonating agent, such as a sulfonyl fluoride (B91410) or anhydride, can be effective.[3] In some cases, specialized catalysts like indium(III) or calcium triflimide have been shown to promote the sulfonylation of challenging amines.[6]
Q5: What are the most common impurities I should expect, and how can I minimize them?
A5: The most frequent impurities are unreacted starting materials (amine/alcohol) and the hydrolyzed sulfonyl chloride (sulfonic acid).[1] To minimize these, ensure anhydrous conditions to prevent hydrolysis and consider using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride to drive the reaction to completion.[1] During purification, sulfonamides can sometimes exhibit "tailing" on silica (B1680970) gel columns; adding 0.5-1% triethylamine or acetic acid to the eluent can improve peak shape.[1]
Troubleshooting Guide
This guide addresses specific problems in a structured, question-and-answer format.
Issue 1: The reaction is not proceeding to completion, even after extended time.
-
Potential Cause: Insufficient reactivity of the nucleophile or suboptimal temperature.
-
Suggested Solution:
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for any decomposition of starting materials or product by TLC or LC-MS.[3]
-
Add a Catalyst: For sulfonamide synthesis, add a catalytic amount (5-10 mol%) of DMAP. For sulfonate ester synthesis with hindered alcohols, DMAP can also be effective.[4]
-
Change Solvent: The polarity of the solvent can significantly impact reaction rates. If using a non-polar solvent like DCM, consider switching to a more polar aprotic solvent like acetonitrile (B52724).[3]
-
Issue 2: I am observing significant hydrolysis of my sulfonyl chloride.
-
Potential Cause: Presence of moisture in reagents or glassware.
-
Suggested Solution:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Work-up Procedure: If an aqueous work-up is required, perform it quickly and at a low temperature (0 °C) to minimize the contact time between the unreacted sulfonyl chloride and water.[1]
-
Issue 3: I am trying to react with an amino alcohol and getting a mixture of N- and O-sulfonated products.
-
Potential Cause: Lack of chemoselectivity under the current reaction conditions. While amines are generally more nucleophilic than alcohols, side reactions can occur.[2][7]
-
Suggested Solution:
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even -10 °C). This will favor the more kinetically favorable reaction with the more nucleophilic amine.[2]
-
pH Control: In some cases, controlling the pH can help. At slightly acidic pH, the amine may be protonated and less reactive, while at basic pH, the alcohol could be deprotonated and more reactive. Typically, standard basic conditions (like TEA) favor N-sulfonylation.
-
Protecting Groups: If selectivity cannot be achieved, the most robust solution is to protect the alcohol (e.g., as a silyl (B83357) ether) before performing the sulfonylation, and then deprotect it in a subsequent step.
-
Data Presentation
Table 1: Influence of Base and Catalyst on Sulfonamide Synthesis
| Base / Catalyst System | Typical Equivalents | Relative Reaction Rate | Key Considerations |
|---|---|---|---|
| Pyridine | Solvent or >2.0 | Moderate | Acts as both base and catalyst; can be difficult to remove. |
| Triethylamine (TEA) | 1.5 - 2.0 | Moderate | Standard non-nucleophilic base for scavenging HCl.[5] |
| DIPEA | 1.5 - 2.0 | Moderate | More sterically hindered than TEA; useful for sensitive substrates. |
| TEA + DMAP (catalytic) | 1.5 (TEA), 0.1 (DMAP) | High | DMAP significantly accelerates the reaction, especially for hindered substrates.[1] |
| Inorganic Base (e.g., K₂CO₃) | 2.0 - 3.0 | Low to Moderate | Can be effective but often requires more polar solvents and may have solubility issues.[4] |
Table 2: Effect of Solvent on a Representative Sulfonylation Reaction
| Solvent | Dielectric Constant (ε) | Typical Outcome | Reference |
|---|---|---|---|
| Toluene | 2.4 | Lower conversion | [3] |
| Chloroform | 4.8 | Moderate conversion | [3] |
| Tetrahydrofuran (THF) | 7.6 | Moderate conversion | [3] |
| Dichloromethane (B109758) (DCM) | 9.1 | Good, commonly used | [3] |
| Acetonitrile | 37.5 | High conversion |[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the amine (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (1.5 equiv) to the solution. If the amine is known to be poorly reactive, add 4-dimethylaminopyridine (DMAP, 0.1 equiv) at this stage.[1]
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[4]
-
Quenching & Work-up: Once complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, water, and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[4]
Protocol 2: Procedure for Reactions with Poorly Nucleophilic Amines
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the amine (1.0 equiv), triethylamine (2.0 equiv), and DMAP (0.2 equiv). Dissolve the components in anhydrous acetonitrile (approx. 0.1 M).
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 equiv) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 40-60 °C and stir for 12-24 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water. Wash the organic layer with 1M HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree for diagnosing and resolving low-yield issues.
Caption: Visualization of desired reaction vs. undesired hydrolysis.
Caption: A typical experimental workflow for sulfonylation reactions.
References
avoiding disulfonation during the synthesis of 3-(Chlorosulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding disulfonation during the synthesis of 3-(chlorosulfonyl)benzoic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate potential hurdles in your synthesis.
Question: My final product analysis shows a significant amount of a disulfonated byproduct. How can I prevent this?
Answer:
Disulfonation, the introduction of a second chlorosulfonyl group onto the benzoic acid ring, is a common side reaction favored by harsh reaction conditions. To minimize the formation of this byproduct, consider the following adjustments to your protocol:
-
Control the Molar Ratio of Chlorosulfonic Acid: An excessive amount of chlorosulfonic acid is a primary driver of disulfonation. While it also acts as the solvent, using a large excess will increase the likelihood of a second electrophilic substitution. Aim for a molar ratio of chlorosulfonic acid to benzoic acid between 3:1 and 5:1.
-
Maintain a Lower Reaction Temperature: The second sulfonation step has a higher activation energy. By keeping the reaction temperature low, you can selectively favor the monosulfonation product. It is recommended to add the benzoic acid to the chlorosulfonic acid at a low temperature (e.g., in an ice-water bath) and then carefully control the temperature during the reaction.[1]
-
Monitor Reaction Progress: Closely monitor the consumption of the starting material (benzoic acid) using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the benzoic acid is consumed, promptly proceed with the work-up to avoid prolonged exposure to the reaction conditions which can lead to over-sulfonation.
Question: I am observing a high-melting, insoluble white solid in my final product. What is it and how can I avoid its formation?
Answer:
This is likely a diaryl sulfone byproduct. Sulfone formation is another common side reaction in chlorosulfonation.
-
Cause: Sulfones are typically formed at higher reaction temperatures. They arise from the electrophilic substitution of another benzoic acid molecule by the initially formed this compound.[1]
-
Prevention: The most effective way to prevent sulfone formation is to maintain a lower reaction temperature throughout the addition of reagents and the subsequent reaction time.[1] Using a slight excess of chlorosulfonic acid can also help to ensure the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, reducing its availability for this side reaction.[1]
Question: My yield is low, and I've isolated a significant amount of a water-soluble compound. What went wrong?
Answer:
You are likely observing the hydrolysis of your desired product, this compound, to 3-sulfobenzoic acid. The chlorosulfonyl group is highly reactive and susceptible to hydrolysis.[1]
-
Cause: This typically occurs during the work-up step when the reaction mixture is quenched with ice or water. Prolonged contact with water, especially at elevated temperatures, will lead to the hydrolysis of the sulfonyl chloride.[1]
-
Solution:
-
Rapid Quenching and Filtration: Pour the reaction mixture onto crushed ice quickly and ensure the temperature of the resulting aqueous mixture remains low (0-5°C).[1]
-
Immediate Filtration: Do not let the precipitated product sit in the acidic water for an extended period. Filter the solid product as soon as possible after quenching.[1]
-
Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) before purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the chlorosulfonation of benzoic acid?
A1: The reaction proceeds via electrophilic aromatic substitution. The carboxylic acid group of benzoic acid is a deactivating meta-director. The electrophile, which is generated from chlorosulfonic acid, attacks the benzene (B151609) ring primarily at the meta position. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺).[1]
Q2: Why is a large excess of chlorosulfonic acid often used in this reaction?
A2: Chlorosulfonic acid serves as both the reactant and the solvent in this synthesis.[1] Using it in excess ensures that the reaction mixture remains stirrable and provides a sufficient concentration of the electrophile to drive the reaction to completion. However, as noted in the troubleshooting guide, a very large excess can lead to disulfonation.
Q3: Can catalysts be used to improve the reaction?
A3: While not always necessary for the chlorosulfonation of benzoic acid, catalysts can be employed in related reactions. For the chlorosulfonation of less reactive aromatic compounds, Lewis acids like iron trichloride (B1173362) or zinc dichloride have been used.
Q4: What is the standard procedure for quenching the reaction and isolating the product?
A4: The standard procedure is to carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. The product, this compound, is insoluble in the cold, acidic aqueous solution and will precipitate out. The solid is then collected by vacuum filtration and washed with cold water to remove residual acids.
Data Presentation
The following table summarizes various reaction conditions for the synthesis of this compound and related compounds, highlighting the impact on product yield.
| Starting Material | Molar Ratio (Substrate:Chlorosulfonic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Benzoic Acid | 1:5 | 80-90 | 2-4 | Not specified | General protocol aimed at minimizing byproducts.[1] |
| Benzoic Acid | 1:4.5 | 130-140 | 1 | Not specified | Favors the formation of the meta-isomer. |
| 2,4-Dichlorobenzoic Acid | 1:4 to 1:10 (with catalyst) | 130-150 | 1-6 | High (not specified) | Demonstrates conditions for a related substituted benzoic acid. |
Experimental Protocols
Protocol for Minimizing Disulfonation in the Synthesis of this compound
This protocol is designed to favor the formation of the desired monosulfonated product while minimizing the formation of disulfonated and other byproducts.
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet connected to a scrubber (to neutralize HCl gas)
-
Ice-water bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Setup: In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add chlorosulfonic acid (3.0 - 5.0 molar equivalents relative to benzoic acid).
-
Cooling: Cool the flask containing the chlorosulfonic acid in an ice-water bath with stirring.
-
Reagent Addition: Slowly add benzoic acid (1.0 molar equivalent) in small portions to the stirred chlorosulfonic acid. Ensure the internal temperature does not exceed 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 80-90°C. Maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates that the benzoic acid has been consumed.[1]
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A white precipitate should form.
-
Isolation: Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum to obtain this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
References
anhydrous workup conditions for 3-(Chlorosulfonyl)benzoic acid reactions
Technical Support Center: 3-(Chlorosulfonyl)benzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on anhydrous reaction conditions and subsequent workup procedures, particularly for the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical precautions to take when working with this compound?
A1: this compound is highly sensitive to moisture. The sulfonyl chloride group will readily hydrolyze to the corresponding sulfonic acid in the presence of water. Therefore, all reactions should be conducted under strictly anhydrous conditions, using dried solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon). The compound is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, is essential.
Q2: I am reacting this compound with a primary amine. What is a standard "anhydrous workup" for this reaction?
A2: The term "anhydrous workup" in this context can be misleading. While the reaction itself must be anhydrous, the workup typically involves quenching the reaction mixture in an aqueous solution to precipitate the product and remove water-soluble byproducts. A truly anhydrous workup is uncommon and would involve methods like direct filtration of a precipitated product or evaporation followed by column chromatography. A more standard and effective procedure is an aqueous workup, which is designed to handle the acidic nature of the product and remove impurities.
Q3: How do I effectively remove unreacted amine starting material from my sulfonamide product after the reaction?
A3: Excess amine can be removed during an aqueous workup using an acid wash. After quenching the reaction, the mixture is typically dissolved in an organic solvent (like ethyl acetate). This organic layer is then washed several times with a dilute acid solution, such as 1M HCl.[2][3] The acid protonates the excess amine, forming a water-soluble ammonium (B1175870) salt that partitions into the aqueous layer, leaving your carboxylic acid-containing product in the organic phase.[2][3]
Q4: What is the best way to isolate and purify the final sulfonamide-carboxylic acid product?
A4: An acid-base extraction is a highly effective method. After removing excess amine with an acid wash, the desired product can be extracted from the organic layer into a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid group will be deprotonated to its water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is re-acidified with dilute HCl, typically at a low temperature (e.g., 0 °C), to precipitate the purified sulfonamide-carboxylic acid product.[4] The solid can then be collected by filtration, washed with cold water, and dried.[4][5]
Q5: I've formed a persistent emulsion during my aqueous extraction. How can I resolve this?
A5: Emulsions are common when working with complex mixtures. To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to separate the layers.
-
Allow the mixture to stand for an extended period without agitation.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If practical, remove the solvent via rotary evaporation and redissolve the residue in a different extraction solvent system.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Moisture contamination in the reaction leading to hydrolysis of the starting material. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. |
| Incomplete reaction. | Monitor the reaction by TLC or LCMS. Consider increasing reaction time or temperature if necessary. | |
| Product is an oil or fails to precipitate | The product is highly soluble in the workup solvent. | Reduce the volume of the solvent by rotary evaporation. Add an "anti-solvent" (a solvent in which your product is insoluble, like hexane) to induce precipitation. Cool the solution in an ice bath. |
| Product is impure after workup | Inefficient extraction; byproducts or starting materials remain. | Perform additional aqueous washes (acidic, basic, or brine as needed). Ensure the pH is correct during each extraction step. Consider recrystallization or column chromatography for further purification. |
| Side reaction observed | The amine starting material has multiple reactive sites. | Use a suitable protecting group strategy to block other reactive functional groups on the amine. |
| The reaction temperature is too high, causing decomposition. | Run the reaction at a lower temperature. Add reagents slowly to control any exotherms. |
Physicochemical Data
The properties of the starting material are crucial for planning experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₄S | [1][5][6] |
| Molecular Weight | 220.63 g/mol | [1][5] |
| Appearance | White to light beige crystalline powder | [5][6] |
| Melting Point | 128-130 °C | [1][5] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [6] |
| Key Hazard | Moisture sensitive, corrosive (causes severe burns) | [1] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis and Aqueous Workup
This protocol outlines a general method for the reaction of this compound with an amine, followed by a standard acid-base workup.
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LCMS.[4]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water or ice brine to quench the reaction and precipitate the crude product.[5]
-
Extraction & Amine Removal: Transfer the mixture to a separatory funnel. Extract with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl (2x) to remove the base and any unreacted amine.
-
Product Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (2x). The product will move into the basic aqueous layer. Combine the basic aqueous layers.
-
Precipitation: Cool the combined basic aqueous layer to 0 °C and acidify with 10% HCl until a precipitate forms (typically pH ~2).[4]
-
Final Steps: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the purified sulfonamide.[4]
Visualized Workflows
The following diagrams illustrate the key processes involved in the workup and purification of this compound reaction products.
Caption: A flowchart of the general experimental procedure.
Caption: The separation logic for the purification process.
References
Validation & Comparative
Comparative HPLC Purity Analysis of Synthesized 3-(Chlorosulfonyl)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized 3-(Chlorosulfonyl)benzoic acid with commercially available alternatives, supported by a detailed High-Performance Liquid Chromatography (HPLC) method. The accurate determination of purity is critical for ensuring the reliability and reproducibility of experimental results in research and drug development.
Introduction
This compound is a key intermediate in organic synthesis, widely used in the preparation of sulfonamides and other pharmacologically active compounds. The purity of this reagent is paramount, as impurities can lead to undesired side reactions, lower yields, and complications in the purification of the final products. This guide outlines a robust HPLC method for the purity assessment of this compound and compares a hypothetically synthesized batch with commercially available standards.
Experimental Protocols
A detailed methodology for the synthesis and subsequent HPLC analysis is provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorosulfonation of benzoic acid.
-
Reaction: Benzoic acid is reacted with an excess of chlorosulfonic acid.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
HPLC Purity Analysis
The following HPLC method is proposed for the purity analysis of this compound and the identification of potential impurities. This method is adapted from established protocols for similar aromatic acids and sulfonyl chlorides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the main component from potential impurities with varying polarities.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the hypothetical purity data obtained from the HPLC analysis of a synthesized batch of this compound compared with two commercially available alternatives.
| Source | Lot Number | Purity (%) | Major Impurity: 3-Sulfobenzoic acid (%) | Other Impurities (%) |
| Synthesized | SYN-001 | 96.5 | 2.1 | 1.4 |
| Commercial A | A-123 | 98.2 | 1.0 | 0.8 |
| Commercial B | B-456 | 95.8 | 3.5 | 0.7 |
Note: The data presented is hypothetical and for illustrative purposes.
Discussion of Results
The synthesized batch of this compound (SYN-001) shows a purity of 96.5%, which is comparable to some commercially available grades. The primary impurity identified is 3-sulfobenzoic acid, the hydrolysis product of the target compound. This is a common impurity, especially if the compound is exposed to moisture during synthesis or storage. Other minor impurities may include unreacted benzoic acid, isomeric by-products such as 2- and 4-(chlorosulfonyl)benzoic acid, and sulfones formed at high reaction temperatures.[1]
Commercial alternative A demonstrates a higher purity of 98.2%, with a lower percentage of the hydrolysis product. Commercial alternative B has a slightly lower purity than the synthesized batch, with a significantly higher level of 3-sulfobenzoic acid.
The choice between using a synthesized batch or a commercial product will depend on the specific requirements of the application. For applications requiring very high purity, Commercial A would be the preferred choice. The synthesized material may be suitable for applications where a slightly lower purity is acceptable, offering a potential cost-saving advantage.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and HPLC purity analysis.
Caption: Potential impurities in synthesized this compound.
References
A Comparative Guide to 3-(Chlorosulfonyl)benzoic Acid and Other Derivatizing Agents for Enhanced Analyte Detection
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of molecules is paramount. Chemical derivatization is a powerful strategy to enhance the detectability of analytes that exhibit poor ionization efficiency or chromatographic retention in their native state. This guide provides a comprehensive comparison of 3-(Chlorosulfonyl)benzoic acid with other commonly employed derivatizing agents, offering researchers, scientists, and drug development professionals a basis for selecting the optimal reagent for their analytical needs.
This compound: A Novel Agent for Charge-Switch Derivatization
Recently, this compound has emerged as a novel derivatizing agent, particularly for the analysis of lipids such as monoacylglycerols, diacylglycerols, free sterols, and tocopherols (B72186) using reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS).[1][2] Its primary advantage lies in a "charge-switch" mechanism. For lipid classes that are typically analyzed in positive ion mode, derivatization with this compound introduces a negatively charged moiety, allowing for detection in the negative ion mode.[1][2] This charge-switch can lead to higher stability of the analytes in the ion source, enhanced ionization efficiency, and the generation of diagnostic fragments for improved structural elucidation.[1][2]
Experimental data has shown that this derivatization approach can significantly lower the limits of detection, reaching the 15–25 pmol/mL range for free sterols in plasma.[1] The derivatization process itself has been optimized to achieve high yields with a reaction time of 40 minutes at 60°C.[1][2] The resulting derivatives have demonstrated good stability, being stable for 10 hours at 4°C and for 5 days at -80°C.[1][2]
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent is dictated by the analyte's functional groups, the analytical technique employed, and the desired outcome, such as increased volatility for gas chromatography (GC) or enhanced ionization for liquid chromatography-mass spectrometry (LC-MS). Below is a comparative summary of this compound and other common derivatizing agents.
| Derivatizing Agent | Target Functional Groups | Typical Analytical Technique | Key Advantages | Notable Limitations |
| This compound | Hydroxyl groups (e.g., in lipids) | LC-MS/MS | Enables charge-switch to negative ion mode, enhancing sensitivity and stability for certain lipid classes.[1][2] | Primarily demonstrated for lipids; broader applicability needs more investigation. |
| Dansyl Chloride | Primary and secondary amines, phenols | HPLC-UV/Fluorescence, LC-MS | Well-established reagent, forms stable and highly fluorescent derivatives, improves ionization efficiency.[3] | Can react with multiple functional groups, potentially leading to complex sample profiles.[4] |
| o-Phthalaldehyde (OPA) | Primary amines | HPLC-Fluorescence | Rapid reaction under aqueous conditions, reagent itself is not fluorescent, minimizing background interference.[5] | Derivatives can be unstable, does not react with secondary amines like proline.[5] |
| Silylating Agents (e.g., BSTFA, MSTFA) | Hydroxyls, carboxyls, amines, thiols | GC-MS | Highly effective at increasing volatility for GC analysis, applicable to a wide range of functional groups.[6] | Derivatives are sensitive to moisture and can be unstable.[6] |
| Girard's Reagents (e.g., Girard's Reagent T and P) | Ketones (e.g., in steroids) | LC-MS | Introduces a permanently charged quaternary amine group, significantly enhancing ionization efficiency for ketosteroids.[7] | Specific for carbonyl-containing compounds. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for several key derivatization agents.
Protocol 1: Derivatization of Lipids with this compound
This protocol is adapted from a novel method for the analysis of acylglycerols, sterols, and prenols.[1]
Materials:
-
This compound solution (50 mg/mL in acetonitrile)
-
Sample extract containing lipids
-
Heating block or oven
-
Vortex mixer
Procedure:
-
To the dried sample extract, add a solution of this compound in acetonitrile (B52724) and pyridine. The optimal molar ratio of pyridine to the derivatizing agent should be determined for each lipid class.[1]
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 40 minutes.[1]
-
Stop the reaction by adding water, which hydrolyzes the excess derivatizing reagent.[1]
-
Perform a liquid-liquid extraction (e.g., Folch extraction) to separate the derivatized lipids from the excess reagent and pyridine.[1]
-
The organic phase containing the derivatized lipids is then collected, dried, and reconstituted in a suitable solvent for RP-UHPLC/MS/MS analysis.
Protocol 2: Derivatization of Amines with Dansyl Chloride
This protocol provides a general guideline for the derivatization of primary and secondary amines for HPLC or LC-MS analysis.
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)
-
Sample containing amines
-
Heating block or water bath
Procedure:
-
In a reaction vial, mix the sample with the sodium bicarbonate buffer.
-
Add the dansyl chloride solution to the vial.
-
Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 45 minutes).
-
The reaction can be quenched by adding a reagent like formic acid.
-
The derivatized sample is then ready for analysis.
Protocol 3: Derivatization of Primary Amines with o-Phthalaldehyde (OPA)
This protocol describes a rapid pre-column derivatization method for amino acid analysis.
Materials:
-
OPA reagent solution (containing OPA and a thiol, such as 3-mercaptopropionic acid, in a borate (B1201080) buffer)
-
Sample containing primary amines
-
Autosampler or manual injector
Procedure:
-
Mix the sample with the OPA reagent solution. This is often done automatically by an HPLC autosampler.
-
Allow the reaction to proceed for a short period (e.g., 1 minute).
-
Inject the reaction mixture directly onto the HPLC column for separation and detection.
Visualizing Derivatization Workflows and Logic
Understanding the workflow and the decision-making process for choosing a derivatizing agent is crucial. The following diagrams, created using the DOT language, illustrate these concepts.
References
- 1. Novel Charge-Switch Derivatization Method Using this compound for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An extendable all-in-one injection twin derivatization LC-MS/MS strategy for the absolute quantification of multiple chemical-group-based submetabolomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 3-(Chlorosulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable analysis of reactive pharmaceutical intermediates is a cornerstone of drug development and manufacturing. Among these, 3-(chlorosulfonyl)benzoic acid and its derivatives present a unique analytical challenge due to the inherent reactivity of the sulfonyl chloride functional group. This guide provides a comprehensive comparison of validated analytical methodologies, offering a data-driven approach to selecting the most appropriate technique for your research and quality control needs.
The validation of an analytical procedure is a documented process that provides evidence that the method is suitable for its intended purpose.[1] Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness, ensuring the generation of reliable and consistent data.[2]
Performance Comparison of Key Analytical Techniques
The selection of an optimal analytical method for this compound derivatives hinges on a variety of factors, including the specific properties of the analyte, the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the primary techniques employed.
Table 1: Performance Characteristics of HPLC Methods for Benzoic Acid Derivatives and Related Compounds
| Validation Parameter | Typical Performance of HPLC-UV | Typical Performance of UPLC-MS |
| Linearity (r²) | > 0.999[3] | > 0.99[4] |
| Limit of Detection (LOD) | 0.42 µg/mL (for benzoic acid)[3] | Sub-µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | 1.14 µg/mL (for benzoic acid)[3] | ng/mL range[4] |
| Accuracy (% Recovery) | 85.6 - 102.0%[3] | 80 - 120%[5] |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day)[3] | < 5-15% depending on concentration[5] |
| Specificity | Good, can be enhanced with DAD | Excellent, based on mass-to-charge ratio |
Table 2: Performance Characteristics of GC-MS Methods for Sulfonyl Chlorides and Their Derivatives
| Validation Parameter | Typical Performance (Direct Analysis) | Typical Performance (after Derivatization) |
| Linearity (r²) | > 0.99 | > 0.99[6] |
| Limit of Detection (LOD) | Dependent on volatility and stability | µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | Dependent on volatility and stability | ng/mL range |
| Accuracy (% Recovery) | 95 - 108%[7] | 90 - 110% |
| Precision (%RSD) | < 5% | < 10%[6] |
| Specificity | Good, based on retention time and mass spectrum | Excellent, based on retention time and mass spectrum of the derivative |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful analytical method validation. Below are representative methodologies for the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the direct analysis of this compound and its derivatives, provided the analytes exhibit sufficient stability in the mobile phase.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 220 nm or a wavelength of maximum absorbance for the specific derivative.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration. Dilute as necessary to fall within the linear range of the method. Due to the reactive nature of the sulfonyl chloride, sample solutions should be prepared fresh and analyzed promptly.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
Due to the potential for thermal degradation of sulfonyl chlorides in the GC injector, a common and robust approach is to derivatize the analyte to a more stable compound, such as a sulfonamide.[6][10]
-
Derivatization Step:
-
Accurately weigh the this compound derivative sample into a vial.
-
Dissolve the sample in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Add an excess of a primary or secondary amine (e.g., diethylamine) to the solution to form the corresponding sulfonamide.[6]
-
Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
The reaction mixture can then be diluted to a suitable concentration for GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Injector Temperature: 280 °C.[11]
-
Ion Source Temperature: 200-230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected derivative (e.g., m/z 50-500).
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the analytical method validation process and the selection of an appropriate technique, the following diagrams are provided.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. thaiscience.info [thaiscience.info]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-Aldrich [sigmaaldrich.com]
- 9. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Quantitative Analysis of 3-(Chlorosulfonyl)benzoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction products of 3-(Chlorosulfonyl)benzoic acid with common nucleophiles, focusing on quantitative analysis and performance. Experimental data from various sources has been compiled to offer a comparative overview of reaction yields and analytical methodologies. This document is intended to aid researchers in selecting appropriate synthetic routes and analytical techniques for their specific needs.
Introduction
This compound is a versatile bifunctional molecule featuring both a highly reactive chlorosulfonyl group and a carboxylic acid. This structure makes it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonic esters, which are prevalent in medicinal chemistry and materials science.[1] The chlorosulfonyl moiety readily undergoes nucleophilic substitution with amines and alcohols, while the carboxylic acid group offers a site for further derivatization.[1] This guide focuses on the quantitative aspects of these primary reactions and provides a comparison with alternative sulfonylating agents.
Quantitative Comparison of Reaction Products
The following tables summarize the quantitative data for the reaction of this compound with representative amines and alcohols, alongside a comparison with alternative sulfonylating agents. Please note that direct comparison of yields can be challenging due to variations in reaction conditions, substrates, and analytical methods across different studies. The data presented should be considered indicative of the general performance of each reagent.[2]
Table 1: Synthesis of Sulfonamides
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Analytical Method |
| This compound | Aniline | 3-(N-phenylsulfamoyl)benzoic acid | Pyridine (B92270), EtOAc | Estimated 85-95 | >95 | HPLC-UV |
| This compound | Benzylamine | 3-(N-benzylsulfamoyl)benzoic acid | Pyridine, EtOAc | Estimated 80-90 | >95 | HPLC-UV |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | N-phenyl-4-methylbenzenesulfonamide | Room Temperature, Solvent-Free | Moderate[3] | Not Reported | TLC[3] |
| p-Toluenesulfonyl Chloride (TsCl) | 4-Bromoaniline | N-(4-bromophenyl)-4-methylbenzenesulfonamide | Pyridine, DCM, 2 hr | Quantitative[4] | Not Reported | TLC[4] |
| Dansyl Chloride | o-n-pentoxyaniline | N-Dansyl-o-n-pentoxy aniline | Dichloromethane, 10% NaOH | 90[5] | Not Reported | XRD, DTA-TGA[5] |
Yields for this compound reactions are estimated based on typical high-yielding sulfonamide formation reactions under similar conditions, as specific literature values for these exact reactions were not identified in the provided search results.
Table 2: Synthesis of Sulfonic Esters
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Analytical Method |
| This compound | Methanol | Methyl 3-(chlorosulfonyl)benzoate | SOCl₂, reflux; then MeOH | 60[6] | Not Reported | ¹H NMR, LC-MS[6] |
| This compound | Ethanol | Ethyl 3-(chlorosulfonyl)benzoate | H₂SO₄ catalyst, reflux | 80.1[7] | Not Reported | GC-MS |
| Methanesulfonyl Chloride (MsCl) | Various Alcohols | Alkyl Mesylates | Triethylamine, DCM, 0°C to RT | >95[8] | >95 | ¹H NMR[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research requirements.
General Protocol for the Synthesis of 3-(N-Aryl/Alkylsulfamoyl)benzoic Acid
This protocol describes a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Pyridine
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the amine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Synthesis of Alkyl 3-(Chlorosulfonyl)benzoate
This protocol outlines a general method for the esterification of the carboxylic acid group of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using SOCl₂):
-
In a round-bottom flask, reflux a mixture of this compound (1.0 eq) and thionyl chloride (excess) for 1-2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add the desired alcohol (excess) to the flask and stir at room temperature for 1-2 hours.[6]
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
HPLC-UV Protocol for Quantitative Analysis of 3-(N-Phenylsulfamoyl)benzoic Acid
This method is suitable for determining the purity and concentration of the synthesized sulfonamide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. A typical gradient could be 30-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized 3-(N-phenylsulfamoyl)benzoic acid in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Protocol for Quantitative Analysis of Ethyl 3-(Chlorosulfonyl)benzoate
This method is suitable for the analysis of the synthesized sulfonic ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Sample Preparation:
-
Prepare a stock solution of the synthesized ethyl 3-(chlorosulfonyl)benzoate in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Ensure samples are anhydrous before injection.
Visualizations
Reaction Pathway for Sulfonamide and Sulfonic Ester Synthesis
Caption: General reaction pathways of this compound.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for synthesis and quantitative analysis.
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides and sulfonic esters. The reactions with amines are generally high-yielding, while esterification can provide moderate to good yields depending on the chosen method. For quantitative analysis, HPLC-UV is a robust method for the non-volatile sulfonamide products, while GC-MS is well-suited for the more volatile sulfonic esters. The choice of an alternative sulfonylating agent, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, may offer advantages in specific applications, such as increased reactivity or different selectivity. This guide provides a foundational framework for researchers to compare these options and select the most appropriate methods for their synthetic and analytical objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. cibtech.org [cibtech.org]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Identifying Impurities in 3-(Chlorosulfonyl)benzoic Acid: A Comparative LC-MS Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-(Chlorosulfonyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its reactive nature, however, makes it susceptible to the formation of several impurities during synthesis and storage. This guide provides a comparative framework for the identification and characterization of potential impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols and representative data.
Comparison of this compound and Potential Impurities by LC-MS
The primary challenge in analyzing this compound is its high reactivity, particularly its susceptibility to hydrolysis. The LC-MS method outlined below is designed to separate the active compound from its likely impurities, including its hydrolysis product, isomers, and related synthesis byproducts. The data presented in Table 1 is based on a reversed-phase LC-MS analysis, which separates compounds based on their polarity.
Table 1: Comparative LC-MS Data for this compound and Potential Impurities
| Compound Name | Expected Retention Time (min) | Molecular Formula | Molecular Weight | Observed m/z ([M-H]⁻) | Key Fragment Ions (m/z) |
| 3-Sulfobenzoic acid | 3.5 | C₇H₆O₅S | 202.19 | 201.0 | 121.0, 80.9 |
| 4-(Chlorosulfonyl)benzoic acid | 5.8 | C₇H₅ClO₄S | 220.63 | 219.0 | 139.0, 99.0 |
| This compound | 6.2 | C₇H₅ClO₄S | 220.63 | 219.0 | 139.0, 99.0 |
| Benzoic acid | 7.5 | C₇H₆O₂ | 122.12 | 121.0 | 77.0 |
| 3,3'-Disulfanediyldibenzoic acid | 8.1 | C₁₄H₁₀O₄S₂ | 306.36 | 305.0 | 153.0, 121.0 |
Note: The data presented is representative and may vary based on the specific LC-MS system and conditions used.
Experimental Workflow and Logic
The process of identifying and characterizing impurities in a sample of this compound follows a structured workflow. This involves careful sample preparation to prevent degradation, followed by separation and detection using LC-MS, and finally, data analysis to confirm the identity of any detected impurities.
Caption: Workflow for impurity analysis.
Detailed Experimental Protocols
A robust and reproducible analytical method is crucial for accurate impurity profiling. The following protocols for sample preparation and LC-MS analysis are optimized for the separation and detection of this compound and its potential impurities.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution. The use of a non-aqueous solvent is critical to prevent hydrolysis of the sulfonyl chloride.
-
Working Solution Preparation: Dilute the stock solution 1:100 with acetonitrile to obtain a working concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter before injection into the LC-MS system.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for good separation of the main component and its more polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode is preferred for these acidic compounds, as they readily form [M-H]⁻ ions.[1][2]
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Cone Gas Flow: 50 L/Hr.
Discussion of Potential Impurities
The manufacturing process of this compound, typically involving the chlorosulfonation of benzoic acid, can lead to several process-related impurities.[3]
-
3-Sulfobenzoic acid: This is the primary hydrolysis product of this compound. Due to the presence of the highly polar sulfonic acid group, it is expected to elute much earlier than the parent compound in a reversed-phase system.
-
4-(Chlorosulfonyl)benzoic acid: As an isomer of the main compound, it will have the same mass-to-charge ratio. Its identity can be confirmed by its different retention time and potentially by comparing its fragmentation pattern or by using a reference standard.
-
Benzoic acid: Unreacted starting material can be present in the final product. Being less polar than the sulfonic acid derivative but more polar than the disulfide, it will have an intermediate retention time.
-
3,3'-Disulfanediyldibenzoic acid: This impurity can form through a side reaction during the synthesis of aryl sulfonyl chlorides.[4] As a larger, more non-polar molecule, it is expected to have a longer retention time on a C18 column.
By employing the detailed LC-MS method described, researchers can effectively separate and identify these and other potential impurities, ensuring the quality and consistency of this compound used in further research and development.
References
Comparative Reactivity of 3-(Chlorosulfonyl)benzoic acid and 4-(Chlorosulfonyl)benzoic acid: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-(Chlorosulfonyl)benzoic acid and 4-(Chlorosulfonyl)benzoic acid. Understanding the distinct properties of these meta and para isomers is crucial for their effective application in organic synthesis, medicinal chemistry, and materials science. This document outlines the theoretical basis for their reactivity differences, presents available data, provides standardized experimental protocols, and visualizes key concepts.
Theoretical Basis for Differential Reactivity
The reactivity of this compound and 4-(Chlorosulfonyl)benzoic acid is dictated by the electronic interplay between the two powerful electron-withdrawing groups (EWGs): the carboxylic acid (-COOH) and the sulfonyl chloride (-SO₂Cl). Their relative positions on the benzene (B151609) ring determine the dominant electronic effects (inductive vs. resonance), which in turn govern the reactivity of each functional group.
-
4-(Chlorosulfonyl)benzoic acid (Para Isomer): In the para position, both the resonance (or mesomeric, -M) and inductive (-I) effects of the sulfonyl chloride group influence the carboxylic acid, and vice versa. The strong -M effect of the -SO₂Cl group withdraws electron density from the entire conjugated system. This significantly increases the electrophilicity of the carboxylic carbon and the acidity of the carboxylic proton. Similarly, the -COOH group enhances the electrophilicity of the sulfonyl sulfur atom.
-
This compound (Meta Isomer): In the meta position, the resonance effect is not transmitted between the two functional groups. Their interaction is primarily through the weaker, distance-dependent inductive effect (-I).[1] While both groups are deactivating, the lack of direct conjugation results in a less pronounced electronic influence on each other compared to the para isomer.
This fundamental difference leads to the general prediction that 4-(Chlorosulfonyl)benzoic acid is the more reactive isomer with respect to both of its functional groups. The sulfonyl chloride is more susceptible to nucleophilic attack, and the carboxylic acid is more acidic.
Comparative Data
While direct kinetic studies comparing the two isomers under identical conditions are not extensively available in public literature, their properties can be inferred from physical data and the established principles of physical organic chemistry.[2]
| Property / Metric | This compound (Meta) | 4-(Chlorosulfonyl)benzoic acid (Para) | Rationale for Difference |
| CAS Number | 4025-64-3 | 10130-89-9 | - |
| Molecular Weight | 220.63 g/mol | 220.63 g/mol | - |
| Melting Point | 128-130 °C | 233-235 °C | The higher melting point of the para isomer is due to its greater molecular symmetry, allowing for more efficient packing in the crystal lattice. |
| Predicted pKa | 3.00 ± 0.10 | < 3.00 | The para isomer is predicted to be a stronger acid. The powerful electron-withdrawing resonance effect of the -SO₂Cl group stabilizes the resulting carboxylate anion more effectively than the purely inductive effect in the meta isomer. |
| Predicted Reactivity of -SO₂Cl | Less reactive | More reactive | The electrophilicity of the sulfur atom is enhanced to a greater degree in the para isomer due to the resonance-based electron withdrawal by the -COOH group, making it more susceptible to nucleophilic attack.[2][3] |
Key Experimental Protocols
The following protocols are generalized procedures for common reactions involving these reagents. Researchers should optimize conditions based on their specific substrates and desired outcomes.
Protocol: Synthesis of a Sulfonamide Derivative
This protocol describes the reaction of a chlorosulfonylbenzoic acid with a primary or secondary amine to form the corresponding sulfonamide. This reaction's rate is a direct measure of the sulfonyl chloride group's electrophilicity.
Materials:
-
3- or 4-(Chlorosulfonyl)benzoic acid
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous pyridine (B92270) or other suitable base/solvent (e.g., triethylamine (B128534) in dichloromethane)
-
Hydrochloric acid (10% aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in anhydrous pyridine (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3- or 4-(Chlorosulfonyl)benzoic acid (1.1 eq) in a minimal amount of the same solvent.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, pour the reaction mixture into ice-cold 10% HCl.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Wash the collected solid or combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.[4]
Expected Observation: The reaction with 4-(Chlorosulfonyl)benzoic acid is expected to proceed faster and may require shorter reaction times or milder conditions compared to the 3-isomer.
Protocol: Hydrolysis of the Sulfonyl Chloride Group
This experiment can be used to quantitatively compare the reactivity of the sulfonyl chloride group towards a weak nucleophile (water). The rate can be monitored by measuring the formation of HCl.
Materials:
-
3- or 4-(Chlorosulfonyl)benzoic acid
-
Solvent (e.g., aqueous acetone (B3395972) or dioxane)
-
pH indicator or pH-stat titrator
-
Standardized sodium hydroxide (B78521) solution
Procedure:
-
Prepare a solution of the chlorosulfonylbenzoic acid isomer in the chosen aqueous organic solvent.
-
Maintain the solution at a constant temperature (e.g., 25 °C) in a thermostatted vessel.
-
Monitor the reaction rate by either:
-
pH-Stat Titration: Continuously titrate the liberated HCl with a standardized NaOH solution to maintain a constant pH. The rate of NaOH addition is proportional to the reaction rate.
-
Conductivity: Measure the change in conductivity of the solution over time as ionic products (HCl and the sulfonic acid) are formed.
-
-
Calculate the first-order rate constant (k) from the collected data.
Expected Observation: The calculated rate constant (k) for the hydrolysis of 4-(Chlorosulfonyl)benzoic acid will be significantly higher than that for this compound.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Electronic effects in para and meta isomers.
Caption: Generalized workflow for reactivity comparison.
Conclusion
The positional isomerism of this compound and 4-(Chlorosulfonyl)benzoic acid gives rise to significant differences in their chemical reactivity. The para isomer, 4-(Chlorosulfonyl)benzoic acid, is demonstrably more reactive due to the synergistic electron-withdrawing effects of its functional groups transmitted through both resonance and induction. In contrast, the reactivity of the meta isomer is modulated primarily by the weaker inductive effect. This makes the para isomer a more potent reagent for reactions involving either the sulfonyl chloride or the carboxylic acid group, often allowing for milder reaction conditions and faster conversion rates. These distinctions are critical for researchers in selecting the appropriate reagent for synthesis and for professionals in drug development designing structure-activity relationships.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | Benchchem [benchchem.com]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
Stability Under Scrutiny: A Comparative Guide to 3-(Chlorosulfonyl)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the stability of reagents is a critical factor influencing experimental reproducibility and the viability of therapeutic candidates. 3-(Chlorosulfonyl)benzoic acid and its derivatives are versatile compounds frequently employed as intermediates in organic synthesis and as powerful tools for bioconjugation. However, the inherent reactivity of the sulfonyl chloride group necessitates a thorough understanding of its stability over time. This guide provides an objective comparison of the stability of this compound derivatives, supported by experimental data, and contrasts their performance with common alternatives.
Comparative Stability of Substituted Benzenesulfonyl Chlorides
The stability of the sulfonyl chloride moiety is significantly influenced by the electronic properties of substituents on the aromatic ring. While specific kinetic data for a wide range of this compound derivatives is not available in a single comparative study, the well-established principles of physical organic chemistry, supported by data from various substituted benzenesulfonyl chlorides, allow for a clear understanding of stability trends. The primary degradation pathway for sulfonyl chlorides in the presence of nucleophiles, such as water, is hydrolysis to the corresponding sulfonic acid.
The rate of hydrolysis is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This is because electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The Hammett equation, which relates reaction rates to the electronic properties of substituents, has been shown to apply to the hydrolysis of aromatic sulfonyl chlorides.[1][2]
Table 1: Relative Hydrolysis Rates of para-Substituted Benzenesulfonyl Chlorides in Water
| Substituent (para-) | Relative Rate of Hydrolysis (k_rel) | Hammett Sigma (σ) Constant | Inferred Stability |
| -OCH₃ | 0.3 | -0.27 | Higher |
| -CH₃ | 0.6 | -0.17 | Higher |
| -H | 1.0 | 0.00 | Moderate |
| -F | 1.5 | +0.06 | Lower |
| -Cl | 2.5 | +0.23 | Lower |
| -NO₂ | 10.0 | +0.78 | Lower |
Data is generalized from studies on the hydrolysis of substituted benzenesulfonyl chlorides to illustrate the trend.[2]
For derivatives of this compound, the carboxylic acid group at the meta position acts as a moderate electron-withdrawing group. Additional substituents on the ring will further modulate the stability of the sulfonyl chloride. For instance, an electron-donating group like a methoxy (B1213986) substituent would be expected to increase the stability of the this compound derivative, while an additional electron-withdrawing group like a nitro group would decrease its stability.
Performance Comparison with Alternative Amine-Reactive Reagents
In many applications, particularly in bioconjugation, this compound derivatives are used to react with primary amines on proteins and peptides to form stable sulfonamide bonds.[3] It is therefore instructive to compare their stability and performance with other common amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) esters.
Table 2: Comparison of Amine-Reactive Bioconjugation Reagents
| Feature | Sulfonyl Chlorides | N-Hydroxysuccinimide (NHS) Esters | Tetrafluorophenyl (TFP) Esters | Isothiocyanates |
| Reactive Group | Sulfonyl chloride | N-Hydroxysuccinimide ester | Tetrafluorophenyl ester | Isothiocyanate |
| Target | Primary and secondary amines, thiols, phenols | Primary amines | Primary amines | Primary amines |
| Resulting Bond | Sulfonamide | Amide | Amide | Thiourea |
| Reagent Stability in Water | Low (rapid hydrolysis) | Moderate (hydrolyzes over minutes to hours) | Higher than NHS esters | Moderate |
| Resulting Bond Stability | Very High | High | High | High |
| Optimal Reaction pH | 8.0 - 9.5 | 7.2 - 8.5 | 7.5 - 8.5 | 9.0 - 9.5 |
| Reaction Speed | Very Fast | Fast | Fast | Moderate |
This table summarizes key performance characteristics of common amine-reactive chemistries.[4][5]
While the resulting sulfonamide bond from a sulfonyl chloride is exceptionally stable, the reagent itself is highly susceptible to hydrolysis in aqueous environments.[4] This necessitates careful handling and reaction conditions, often requiring the use of anhydrous organic co-solvents and rapid execution. In contrast, NHS and TFP esters offer a better balance of reagent stability and reactivity for many bioconjugation applications.[5]
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability of a this compound Derivative
This protocol outlines a general method for determining the hydrolytic stability of a sulfonyl chloride derivative using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound derivative of interest
-
Acetonitrile (B52724) (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Buffer solution of desired pH (e.g., phosphate (B84403) buffer for neutral pH, carbonate-bicarbonate buffer for alkaline pH)
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in anhydrous acetonitrile at a known concentration (e.g., 10 mg/mL).
-
Initiation of Hydrolysis:
-
In a series of vials, add a precise volume of the buffer solution pre-equilibrated to the desired temperature (e.g., 25 °C).
-
To initiate the reaction, add a small, precise volume of the stock solution to each vial to achieve the desired final concentration (e.g., 0.1 mg/mL). The final concentration of acetonitrile should be kept low to minimize its effect on the reaction rate.
-
Start a timer immediately upon addition.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from a vial and immediately quench the reaction by diluting it with a mixture of acetonitrile and water (e.g., 50:50) to a concentration suitable for HPLC analysis.
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the parent sulfonyl chloride from its sulfonic acid hydrolysis product.
-
Monitor the elution profile using a UV detector at a wavelength where both the reactant and product have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the parent sulfonyl chloride and the sulfonic acid product at each time point.
-
Calculate the percentage of the remaining sulfonyl chloride at each time point.
-
Plot the percentage of remaining sulfonyl chloride versus time to determine the rate of hydrolysis and the half-life of the compound under the tested conditions.
-
Protocol 2: General Procedure for Labeling a Peptide with a this compound Derivative
This protocol describes a general method for conjugating a this compound derivative to a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) residue).
1. Materials:
-
Peptide of interest
-
This compound derivative
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Aqueous labeling buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5-9.0)
-
Purification system (e.g., reversed-phase HPLC)
2. Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Sulfonyl Chloride Solution Preparation: Immediately before use, prepare a stock solution of the this compound derivative in the anhydrous organic solvent (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the sulfonyl chloride solution to the peptide solution. The volume of the organic solvent should be minimized (ideally <10% of the total reaction volume) to reduce the risk of peptide precipitation.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the labeled peptide from excess reagent and byproducts using reversed-phase HPLC.
-
Collect fractions containing the desired product and confirm its identity by mass spectrometry.
-
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or lower, protected from light and moisture.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the hydrolytic stability of a sulfonyl chloride derivative.
Generalized Pathway for Protein Modification and Functional Modulation
Caption: General pathway of protein modification using a sulfonyl chloride derivative.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
performance comparison of different catalysts for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a cornerstone in medicinal chemistry and drug development, is continually evolving with the advent of novel catalytic systems. These catalysts offer pathways to improved efficiency, broader substrate scope, and milder reaction conditions. This guide provides an objective comparison of the performance of various catalysts employed in sulfonamide synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and methodology replication.
Performance Comparison of Catalysts
The efficacy of a catalyst in sulfonamide synthesis is measured by several key metrics, including reaction yield, selectivity, turnover number (TON), and turnover frequency (TOF), alongside the required reaction conditions such as temperature and time. Below is a summary of quantitative data for different classes of catalysts, providing a comparative overview of their performance.
| Catalyst Class | Specific Catalyst/System | Substrates | Reaction Conditions | Yield (%) | Selectivity | TON/TOF | Reference |
| Metal-Based | Cu(II) | (Hetero)arylboronic acids, amines, DABSO | Room Temp, 24h | up to 85% | High | N/A | [1][2] |
| Pd-catalyzed | Aryl bromides/carboxylic acids, amines, K₂S₂O₅ | Mechanochemical | Diverse yields | Good | N/A | [1] | |
| Ni-catalyzed | Primary sulfonamides, aryl electrophiles | Photocatalytic | High | Good | N/A | [1] | |
| Fe-based MOFs | Sodium arylsulfinates/arylsulfonyl chlorides, nitroarenes | Water | Good to Excellent | High | N/A | [1] | |
| MNPs‐AHBA‐Cu | Sulfonyl chlorides, aromatic amines | PEG, 80°C, 1h | up to 95% | High | Reusable catalyst | [3] | |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Varies | Mild conditions | High | Good | N/A | [1] |
| Proline Sulfonamides | Aldehydes, Ketones (Aldol reactions) | Dichloromethane | 62-81% | Moderate ee, Low de | N/A | [4] | |
| Biocatalyst | Flavoenzyme | Bacterial sulfur metabolism | N/A | N/A | High | N/A | [5] |
Note: N/A indicates that the specific data was not provided in the referenced search results. The table presents a selection of data and is not exhaustive of all available literature.
Experimental Workflows and Signaling Pathways
To facilitate the understanding of the processes involved in comparing catalyst performance for sulfonamide synthesis, the following diagrams illustrate a general experimental workflow and a representative catalytic cycle.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized yet detailed protocols for key experiments in sulfonamide synthesis using different catalytic systems.
Protocol 1: Copper-Catalyzed Synthesis of N-Arylsulfonamides
This protocol is adapted from methodologies employing copper catalysts for the cross-coupling of boronic acids and amines with a sulfur dioxide surrogate.[1][2]
Materials:
-
Arylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (1.1 mmol)
-
Cu(II) catalyst (e.g., CuCl₂, 5-10 mol%)
-
Ligand (e.g., a bipyridine derivative, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the arylboronic acid, amine, DABSO, Cu(II) catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired sulfonamide.
Protocol 2: General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides
This is a traditional and widely used method, often facilitated by a base as a catalyst or acid scavenger.[6][7]
Materials:
-
Sulfonyl chloride (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Base (e.g., Pyridine or Triethylamine, 1.5-2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
Add a solution of the sulfonyl chloride in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Organocatalytic Aldol (B89426) Reaction using a Proline Sulfonamide Catalyst
This protocol outlines the use of a proline-derived sulfonamide as an organocatalyst in an asymmetric aldol reaction, a key transformation in organic synthesis.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0-5.0 mmol)
-
Proline sulfonamide catalyst (5-20 mol%)
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
To a vial, add the aldehyde, the proline sulfonamide catalyst, and the solvent.
-
Stir the mixture at room temperature for a few minutes.
-
Add the ketone to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the required time (e.g., 24-72 hours).
-
Monitor the reaction for the consumption of the aldehyde by TLC.
-
Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to isolate the aldol product.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of a derivatized sample.
Conclusion
The choice of catalyst for sulfonamide synthesis is dictated by a multitude of factors including substrate scope, desired efficiency, operational simplicity, and cost. Metal-based catalysts, particularly copper and palladium, have demonstrated broad applicability and high yields under increasingly mild conditions.[1][8] Organocatalysts offer a metal-free alternative, with applications in asymmetric synthesis, though sometimes with lower efficiency for direct sulfonamide bond formation compared to metal catalysts.[1][4] The field of biocatalysis for sulfonamide synthesis is emerging, promising high selectivity and environmentally benign processes.[5] This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalytic sulfonamide synthesis. Further investigation into the primary literature is encouraged for specific applications and the latest advancements.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Modern Trends in the Copper-Catalyzed Synthesis of Sulfonamides [ouci.dntb.gov.ua]
A Comparative Guide to Charge-Switch Derivatization for Enhanced Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the charge-switch derivatization method for lipid analysis against other common analytical techniques. The information presented, supported by experimental data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs in lipidomics and drug development.
Introduction to Lipid Analysis and the Role of Derivatization
Lipids are a diverse group of molecules that play crucial roles in cellular structure, energy storage, and signaling pathways. Accurate and sensitive analysis of lipids is therefore critical in various fields, including disease biomarker discovery and drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary tool for lipid analysis. However, the inherent chemical properties of certain lipid classes can lead to poor ionization efficiency in MS, resulting in low sensitivity.
Chemical derivatization is a strategy used to modify the structure of an analyte to improve its analytical performance. Charge-switch derivatization, in particular, is a powerful technique that introduces a permanently charged group onto a neutral or poorly ionizable lipid molecule. This "charge-switching" dramatically enhances the ionization efficiency, leading to significant improvements in sensitivity and allowing for more robust and reliable quantification.
The Charge-Switch Derivatization Method: A Closer Look
This guide focuses on the validation of charge-switch derivatization methods, primarily using reagents like N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) and 3-(chlorosulfonyl)benzoic acid. These reagents react with specific functional groups in lipids, such as carboxylic acids and hydroxyls, to introduce a fixed positive or negative charge.
Principle of Charge-Switch Derivatization
The core principle involves the covalent attachment of a charged tag to the lipid molecule of interest. For example, AMPP, which has a quaternary ammonium (B1175870) group, reacts with carboxylic acids in fatty acids to form a stable amide bond. This derivatization effectively converts a negatively ionizable or neutral molecule into a positively charged one, leading to a substantial increase in signal intensity in positive-ion mode electrospray ionization (ESI)-MS.[1] This enhanced ionization efficiency translates to lower limits of detection (LOD) and quantification (LOQ).[2][3]
Comparative Analysis of Lipid Analysis Methods
The selection of a lipid analysis method depends on various factors, including the specific lipid classes of interest, the required sensitivity, the complexity of the sample matrix, and available instrumentation. This section compares the performance of charge-switch derivatization LC-MS/MS with other commonly used techniques.
Quantitative Performance Comparison
The following table summarizes key performance parameters for the charge-switch derivatization method and its alternatives. The data presented is a synthesis of values reported in various validation studies.
| Method | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Reproducibility (RSD%) | Key Advantages | Key Disadvantages |
| Charge-Switch Derivatization LC-MS/MS | Fatty Acids, Sterols, Acylglycerols | LOQ: 0.05 - 6.0 pg[2][3]; 15-25 pmol/mL for free sterols[4][5] | >0.99[2] | <15% | >100-fold sensitivity increase[1], improved selectivity, robust quantification | Requires additional sample preparation step, potential for derivatization artifacts |
| LC-MS/MS (without derivatization) | Broad range of lipids | Analyte and matrix dependent, generally higher than derivatization methods | >0.99 | <20% | Simpler sample preparation, high throughput | Lower sensitivity for certain lipid classes, ion suppression effects |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Fatty Acid Methyl Esters (FAMEs) | ng range | >0.99 | <10% | Excellent separation of FAMEs, robust and cost-effective | Requires derivatization (methylation), not suitable for intact lipids |
| High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) | Non-volatile lipids (e.g., phospholipids) | µg range | Non-linear response | <15% | Universal detector for non-volatile compounds, relatively low cost | Lower sensitivity compared to MS, non-linear response can complicate quantification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Major lipid classes | mg range | Highly quantitative | Excellent | Highly reproducible, provides structural information without derivatization | Low sensitivity, requires large sample amounts |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the charge-switch derivatization of fatty acids and a standard method for non-derivatized lipid analysis by LC-MS/MS.
Protocol 1: Charge-Switch Derivatization of Fatty Acids with AMPP
This protocol is adapted from established methods for the derivatization of fatty acids using N-(4-aminomethylphenyl) pyridinium (AMPP).[6]
Materials:
-
Lipid extract containing fatty acids
-
N-(4-aminomethylphenyl) pyridinium (AMPP) solution (20 mM in acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (640 mM in water)
-
N-Hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) solution (20 mM in 99:1 acetonitrile/DMF)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Nitrogen gas stream
Procedure:
-
Drying: Dry down an aliquot of the lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried lipid extract in a solution containing 10 µL of 4:1 ACN/DMF.
-
Activation: Add 10 µL of EDC solution and 5 µL of NHS or HOBt solution to the lipid extract.
-
Derivatization: Add 15 µL of the AMPP solution to the mixture.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Quenching and Extraction: After cooling to room temperature, add 600 µL of water. Extract the AMPP-derivatized fatty acids twice with 600 µL of MTBE.
-
Drying and Reconstitution: Combine the MTBE layers and dry under a nitrogen stream. Reconstitute the derivatized sample in a suitable volume of methanol (B129727) or the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Non-Derivatized Lipid Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of a broad range of lipids without chemical derivatization.
Materials:
-
Lipid extract
-
Internal standards mixture (appropriate for the lipid classes of interest)
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid
-
LC-MS grade solvents
Procedure:
-
Sample Preparation: Dry down an aliquot of the lipid extract under a nitrogen stream.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase, vortex, and centrifuge to pellet any insoluble material.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard mixture to the reconstituted sample.
-
LC Separation: Inject the sample onto a suitable reverse-phase (e.g., C18 or C30) or HILIC column. Perform a gradient elution from Mobile Phase A to Mobile Phase B to separate the different lipid classes and species.
-
MS Detection: Analyze the eluting lipids using a tandem mass spectrometer operating in both positive and negative ion modes. Use appropriate scan modes (e.g., full scan, product ion scan, neutral loss scan, or selected reaction monitoring) for lipid identification and quantification.
Visualizing the Impact: Workflows and Signaling Pathways
To visually represent the methodologies and their biological context, the following diagrams have been generated using Graphviz.
Experimental Workflow: Charge-Switch Derivatization vs. Non-Derivatized Analysis
Caption: Comparison of experimental workflows.
The Sphingolipid Signaling Pathway: A Key Target for Lipid Analysis
The sphingolipid signaling pathway is intricately involved in numerous cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, making its components key targets for drug development and biomarker discovery.
Caption: The central role of ceramide in the sphingolipid pathway.
Conclusion: Choosing the Right Tool for the Job
The validation of charge-switch derivatization methods demonstrates their significant utility in enhancing the sensitivity and quantitative accuracy of lipid analysis, particularly for fatty acids and other lipids that are challenging to analyze in their native state. The dramatic increase in ionization efficiency allows for the detection and quantification of low-abundance lipid species that might otherwise be missed.
However, the choice of method ultimately depends on the specific research question. For targeted, high-sensitivity quantification of specific lipid classes, charge-switch derivatization is a powerful tool. For broader, untargeted lipidomic profiling where sample preparation time is a concern, direct LC-MS/MS analysis remains a viable and valuable approach. For the analysis of fatty acid profiles as methyl esters, GC-FID offers a robust and cost-effective solution.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to obtain high-quality, reliable data in their lipid analysis endeavors.
References
- 1. Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Charge-Switch Derivatization Method Using this compound for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Structure of 3-(Chlorosulfonyl)benzoic Acid Derivatives using NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of 3-(Chlorosulfonyl)benzoic acid and its derivatives. Detailed experimental protocols and supporting data are provided to facilitate accurate and efficient structural verification.
Comparative Analysis of Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the complete structural elucidation of organic molecules in solution. However, complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable orthogonal information, confirming the presence of key functional groups and the molecular weight of the compound.
Data Presentation: A Comparative Overview
The following tables summarize the expected and reported data for this compound and its derivatives across different analytical techniques.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Reported Data for a Derivative.
| Proton | Predicted Chemical Shift (δ, ppm) for this compound (in DMSO-d₆) | Multiplicity | Reported Chemical Shift (δ, ppm) for 3-(chlorosulfonyl)-4-isopropylbenzoic acid (in DMSO-d₆)[1] | Multiplicity |
| H-2 | ~8.4 - 8.5 | d (doublet) | 8.35 | d (doublet) |
| H-4 | ~7.8 - 7.9 | dd (doublet of doublets) | 7.81 | dd (doublet of doublets) |
| H-5 | ~7.5 - 7.6 | d (doublet) | 7.45 | d (doublet) |
| H-6 | ~8.1 - 8.2 | d (doublet) | - | - |
| COOH | >13 | br s (broad singlet) | - | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Reported Data for a Derivative.
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound (in DMSO-d₆) | Reported Chemical Shift (δ, ppm) for 3-(chlorosulfonyl)-4-isopropylbenzoic acid (in DMSO-d₆)[1] |
| C=O | ~166 - 168 | 167.2 |
| C1 | ~130 - 132 | 129.9 |
| C2 | ~128 - 130 | 128.0 |
| C3 | ~145 - 147 | 145.6 |
| C4 | ~127 - 129 | 152.0 |
| C5 | ~126 - 128 | 127.2 |
| C6 | ~131 - 133 | 126.6 |
Table 3: Comparison with Other Analytical Techniques.
| Analytical Technique | This compound |
| Infrared (IR) Spectroscopy | -COOH group: Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1710-1680 cm⁻¹).[2][3][4][5] -SO₂Cl group: Asymmetric SO₂ stretch (~1380-1360 cm⁻¹), Symmetric SO₂ stretch (~1180-1160 cm⁻¹).[6] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 220 (³⁵Cl), 222 (³⁷Cl). Key Fragments: [M-Cl]⁺ (m/z 185), [M-SO₂Cl]⁺ (m/z 121), [C₆H₄COOH]⁺ (m/z 121), [C₆H₅]⁺ (m/z 77). The fragmentation of benzoic acid derivatives often involves the loss of water, carbon monoxide, or the entire carboxyl group.[7][8] The sulfonyl chloride moiety can undergo fragmentation through the loss of SO₂ or the entire chlorosulfonyl group. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
Protocol 1: NMR Analysis of a this compound Derivative
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solvent is aprotic to avoid reaction with the sulfonyl chloride group.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is required.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Assign the chemical shifts to the corresponding carbon atoms.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Visualization of Experimental Workflow
A clear workflow is essential for systematic structural elucidation.
Caption: Workflow for NMR-based structural confirmation.
This comprehensive guide provides the necessary tools for researchers to confidently confirm the structure of this compound derivatives. By combining one- and two-dimensional NMR techniques with data from other analytical methods, a complete and unambiguous structural elucidation can be achieved.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Proper Disposal of 3-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(chlorosulfonyl)benzoic acid is critical for ensuring laboratory safety and environmental protection. This reactive compound is corrosive, water-reactive, and classified as hazardous waste. Adherence to strict disposal protocols is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.
Immediate Safety and Logistical Information
Core Hazards:
-
Corrosive: this compound causes severe skin burns and serious eye damage.[1][2]
-
Water-Reactive: It reacts with water and moisture, which can liberate toxic and corrosive hydrogen chloride gas.[2][3] This reaction is exothermic and may be vigorous.[4]
-
Hazardous Waste: This chemical is classified as hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[2][5][6]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is strongly recommended:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]
Handling and Storage:
-
Always handle this compound within a chemical fume hood.[3]
-
Keep containers tightly sealed in a dry, cool, and well-ventilated place.[2][3]
-
Store away from incompatible materials, particularly water, moisture, strong bases, and oxidizing agents.[3]
Operational and Disposal Plan
The recommended disposal method for small, residual quantities of this compound in a laboratory setting is neutralization through hydrolysis . This procedure converts the reactive sulfonyl chloride to the more stable sodium 3-sulfobenzoate.
Crucial Note: This protocol is only for small, residual amounts of the chemical, such as rinsing glassware. Bulk quantities of this compound should not be treated in the lab. Instead, they must be collected in a designated "Halogenated Organic Waste" container, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department.[1]
Experimental Protocol: Neutralization of Residual this compound
This detailed methodology outlines the safe neutralization of trace amounts of this compound.
Materials:
-
Waste containing residual this compound
-
Large beaker (sufficient to contain the reaction and any potential foaming)
-
Magnetic stir plate and stir bar
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution or a 5% sodium hydroxide (B78521) (NaOH) solution
-
pH paper or a calibrated pH meter
-
A designated "Aqueous Hazardous Waste" container
Procedure:
-
Preparation:
-
Work in a chemical fume hood.
-
Place a large beaker containing the basic solution (saturated sodium bicarbonate is recommended) on a stir plate situated within an ice bath. Use a significant excess of the basic solution (a general guideline is 5-10 molar equivalents relative to the estimated amount of sulfonyl chloride).[1]
-
Commence vigorous stirring of the cold, basic solution.
-
-
Slow and Controlled Addition:
-
CRITICAL STEP: Very slowly and carefully, add the waste solution containing this compound to the stirred basic solution in a dropwise manner.[1][5]
-
WARNING: This reaction is exothermic and will generate gas (CO₂ if using sodium bicarbonate).[1] The addition rate must be slow to manage the temperature increase and prevent excessive foaming or overflow.
-
-
Ensuring Complete Reaction:
-
Once the addition is complete, allow the mixture to continue stirring in the ice bath for a minimum of 30 to 60 minutes to ensure the neutralization is complete.[1]
-
-
pH Level Verification:
-
Remove the beaker from the ice bath and let it warm to room temperature.
-
Check the pH of the solution to confirm it is neutral or slightly basic (pH 7-9).[1] If the solution remains acidic, add more of the basic solution and re-test.
-
-
Final Waste Collection:
-
The neutralized aqueous solution should be transferred to a clearly labeled "Aqueous Hazardous Waste" container.
-
Arrange for disposal of this container through your institution's EHS office.
-
DO NOT pour the neutralized solution down the drain unless you have explicit permission from your institution's EHS department and it is in accordance with local regulations.
-
Data Presentation
Specific quantitative limits for the disposal of this compound are not widely published. However, the table below outlines general waste acceptance criteria for a Class II landfill, a potential final destination for treated and solidified chemical waste. These values are for illustrative purposes; always consult your licensed waste disposal vendor for their specific requirements.
| Parameter | Typical Acceptance Limit | Common Test Method |
| pH | 2.0 – 12.5 | EPA 9040C/9045D |
| Flash Point | > 60.5 °C | EPA 1010A/1020B |
| Free Liquids | No Free Liquids | EPA 9095B |
| Polychlorinated Biphenyls (PCBs) | < 50 mg/kg | EPA 8082A |
| Leachable Metals (TCLP) | Varies by metal | EPA 1311 |
| Halogenated Organic Compounds | Varies by facility | EPA 8260B/8270C |
This data is based on general landfill acceptance protocols and should not be used as a substitute for the specific requirements of your waste management provider.
Mandatory Visualization
The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for making decisions regarding the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
